LQZ-7I
Description
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Properties
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)quinoxaline-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCKOKYSVPFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of LQZ-7I?
An In-Depth Technical Guide on the Mechanism of Action of LQZ-7I
Introduction
This compound is a novel, orally active small molecule inhibitor that targets the protein survivin.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a homodimeric protein highly expressed in most human cancers while being largely undetectable in normal, differentiated adult tissues.[2][3] Its overexpression is associated with a poor clinical outcome, making it a prime target for cancer therapeutics.[2] this compound represents a significant advancement over its parent compound, LQZ-7, demonstrating improved cytotoxicity and efficacy in preclinical models.[4] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Survivin Dimerization
The primary mechanism of action of this compound is the direct inhibition of survivin homodimerization. Survivin functions as a dimer, and this dimerization is critical for its stability and function. This compound was designed to bind to the dimeric interface of survivin, targeting key hydrophobic core residues such as Leu98 and Phe101.
The binding of this compound to this interface disrupts the survivin dimer, which is hypothesized to expose the hydrophobic core of the protein. This exposure leads to protein misfolding and conformational changes, marking the survivin monomer for degradation. The subsequent degradation occurs through the ubiquitin-proteasome pathway, a key cellular machinery for eliminating misfolded or damaged proteins. This targeted degradation is selective for survivin; this compound does not reduce the expression of other IAP family members like XIAP, cIAP1, or cIAP2.
The ultimate consequences of survivin degradation are the induction of apoptosis and the inhibition of cancer cell proliferation. By removing the anti-apoptotic brake exerted by survivin, this compound allows programmed cell death to proceed, leading to the death of cancer cells.
Caption: Mechanism of this compound targeting survivin dimerization.
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency in inhibiting cancer cell growth and its effect on survivin protein stability.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) demonstrates the concentration of this compound required to inhibit the growth of cancer cells by 50% after a 72-hour treatment period.
| Cell Line | Cancer Type | IC₅₀ (µM) | Parent Compound (LQZ-7) IC₅₀ (µM) | Reference |
| C4-2 | Prostate Cancer | 3.1 | 9.1 | |
| PC-3 | Prostate Cancer | 4.8 | 8.1 | |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~7.5 (Significant cell death observed) | Not Reported | |
| HN5 | Head and Neck Squamous Cell Carcinoma | ~7.5 (Significant cell death observed) | Not Reported |
Table 2: Effect on Survivin Protein Half-Life
This compound significantly accelerates the degradation of the survivin protein. The half-life was determined via cycloheximide-chase experiments.
| Cell Line | Control Half-Life (hours) | This compound Treated Half-Life (minutes) | Reference |
| C4-2 | 2.2 | 50 | |
| PC-3 | 2.3 | 25 |
Table 3: In Vivo Antitumor Activity
This compound has demonstrated significant tumor growth inhibition in animal models.
| Model | Cancer Type | Treatment | Outcome | Reference |
| Mouse Xenograft | Prostate (PC-3) | 100 mg/kg, oral administration | Significant suppression of tumor growth | |
| Chick Chorioallantoic Membrane (CAM) Assay | Neuroblastoma (SK-N-AS) | 20 µM, topical | Significant reduction in tumor size and proliferation |
Signaling Pathway: Induction of Apoptosis
Survivin is a key inhibitor of caspases, the executioner proteins of apoptosis. It can directly or indirectly inhibit caspase-3 and caspase-7. By inducing the degradation of survivin, this compound removes this inhibitory control, allowing for the activation of the caspase cascade and subsequent apoptosis. This is evidenced by the dose-dependent increase in cleaved caspase-3 in cancer cells treated with this compound.
Caption: this compound promotes apoptosis by inhibiting survivin.
Experimental Protocols
The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.
Cytotoxicity and Cell Viability Assays
-
Methylene Blue Assay: Used to determine IC₅₀ values in prostate cancer cells.
-
Cells (e.g., C4-2, PC-3) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
The medium is removed, and cells are fixed with 10% formalin.
-
Cells are stained with a 1% methylene blue solution.
-
After washing, the dye is eluted with a solution of 0.1 N HCl in 10% ethanol.
-
Absorbance is measured at 650 nm to quantify cell viability.
-
IC₅₀ values are calculated from dose-response curves.
-
-
MTT Assay: Used to assess cell viability in head and neck cancer cells.
-
Cells are seeded in 96-well plates and treated with this compound for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Living cells with active mitochondrial reductases convert MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance is read to determine the percentage of viable cells relative to an untreated control.
-
Survivin Dimerization Assay (Mammalian Two-Hybrid)
This assay quantifies the dimerization of survivin inside living cells.
-
Two plasmids are constructed: one fusing a survivin molecule to the GAL4 DNA-binding domain and another fusing survivin to the VP16 activation domain.
-
A third reporter plasmid is included, containing the secreted embryonic alkaline phosphatase (SEAP) gene under the control of a GAL4-responsive promoter.
-
These plasmids are co-transfected into host cells.
-
If survivin dimerizes, the DNA-binding domain and activation domain are brought into proximity, activating the transcription of the SEAP reporter gene.
-
Cells are treated with this compound or a control vehicle.
-
The cell culture medium is collected, and SEAP activity is measured using a chemiluminescent or colorimetric substrate.
-
A decrease in SEAP activity indicates that this compound is inhibiting survivin dimerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LQZ-7I in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7I, a novel small molecule inhibitor, has demonstrated significant potential in cancer therapeutics through its targeted induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-mediated programmed cell death. By selectively targeting the dimerization interface of survivin, this compound triggers a cascade of events leading to the proteasome-dependent degradation of this key anti-apoptotic protein, ultimately resulting in the activation of the apoptotic machinery in cancer cells. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action: Targeting Survivin Dimerization
This compound is a survivin-targeting inhibitor that functions by disrupting the homodimerization of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] Survivin is overexpressed in the majority of human cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[1][3] The dimerization of survivin is essential for its stability and function. This compound binds to the dimerization interface of survivin, specifically targeting residues Leu98 and Phe101, which leads to the exposure of the hydrophobic core of the protein.[1] This conformational change results in protein misfolding and subsequent degradation through the proteasome pathway. The depletion of cellular survivin levels by this compound removes its inhibitory effect on caspases, thereby promoting the induction of apoptosis.
Quantitative Analysis of this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key data from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| C4-2 | Prostate Cancer | 3.1 | |
| PC-3 | Prostate Cancer | 4.8 |
Table 2: Effect of this compound on Survivin Half-Life
| Cell Line | Cancer Type | Treatment | Survivin Half-Life | Reference |
| C4-2 | Prostate Cancer | Control | 2.2 hours | |
| C4-2 | Prostate Cancer | This compound | 50 minutes | |
| PC-3 | Prostate Cancer | Control | 2.3 hours | |
| PC-3 | Prostate Cancer | This compound | 25 minutes |
Signaling Pathway of this compound-Induced Apoptosis
The primary signaling pathway initiated by this compound culminates in the activation of the intrinsic apoptotic cascade. The following diagram illustrates this process.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
Cell Viability Assay (Methylene Blue Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
References
Investigating the Downstream Effects of LQZ-7I Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: LQZ-7I is a novel, orally active small molecule inhibitor that demonstrates significant anti-tumor activity by selectively targeting the inhibitor of apoptosis (IAP) protein, survivin. This technical guide provides an in-depth analysis of the downstream molecular and cellular effects following this compound treatment. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows to support further research and development in oncology.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of survivin dimerization.[1][2] Survivin, a member of the IAP family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[3][4] It functions as a homodimer. This compound directly binds to the dimerization interface of survivin, disrupting its structure.[5] This disruption leads to protein misfolding and subsequent proteasome-dependent degradation of the survivin protein. The loss of survivin function triggers a cascade of downstream events, ultimately leading to cancer cell death.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 5. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
The Impact of LQZ-7I on the Inhibitor of Apoptosis (IAP) Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Inhibitor of Apoptosis (IAP) protein family represents a critical checkpoint in the regulation of programmed cell death, making its members highly attractive targets for cancer therapy. This technical guide provides an in-depth analysis of LQZ-7I, a novel small molecule inhibitor, and its specific impact on the IAP family. This compound has demonstrated potent and selective activity against Survivin, a unique member of the IAP family, by disrupting its homodimerization, leading to proteasome-dependent degradation and subsequent induction of apoptosis in cancer cells. Notably, this compound exhibits high selectivity for Survivin, with no significant effect on other key IAP members such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for the key assays used to elucidate its function.
Introduction to the Inhibitor of Apoptosis (IAP) Family
The IAP family of proteins are key regulators of apoptosis, or programmed cell death.[1] They are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1][2] Key members of this family include XIAP, cIAP1, cIAP2, and Survivin.
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XIAP (X-linked inhibitor of apoptosis protein): Considered the most potent endogenous inhibitor of caspases, XIAP directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7.[3] This direct inhibition provides a crucial brake on the apoptotic cascade.
-
cIAP1 and cIAP2 (cellular inhibitor of apoptosis protein 1 and 2): These proteins primarily function as E3 ubiquitin ligases. While they can bind to caspases, their main anti-apoptotic role is not through direct inhibition but rather through modulating signaling pathways, such as the NF-κB pathway, which promotes cell survival.
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Survivin (BIRC5): As the smallest member of the IAP family, Survivin has a dual role in both inhibiting apoptosis and regulating cell division. It is highly expressed in most cancers and fetal tissue but is largely absent in normal, differentiated adult tissues, making it an attractive target for cancer therapy. Survivin can inhibit caspase activity, although its primary mechanism of apoptosis inhibition is believed to be through its interaction with other proteins in the apoptotic pathway.
This compound: A Selective Survivin Inhibitor
This compound is a novel, orally active small molecule designed to specifically target Survivin. It was developed as an analog of the parent compound LQZ-7 with improved cytotoxic properties. The primary mechanism of action of this compound is the inhibition of Survivin dimerization. Survivin exists and functions as a homodimer, and this dimerization is essential for its stability and anti-apoptotic function. By binding to the dimerization interface of Survivin, this compound induces a conformational change that leads to protein misfolding and subsequent proteasome-dependent degradation. This targeted degradation of Survivin removes its protective effect, thereby promoting the induction of apoptosis in cancer cells.
A critical aspect of this compound is its selectivity. Studies have shown that while this compound effectively reduces Survivin levels, it does not impact the expression of other key IAP family members, namely XIAP, cIAP1, and cIAP2. This selectivity is significant as it minimizes off-target effects and suggests a more focused therapeutic window.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the efficacy of this compound in targeting Survivin.
| Cell Line | IC50 of this compound (μM) | IC50 of Parent Compound LQZ-7 (μM) | Reference |
| PC-3 (Prostate Cancer) | 4.8 | 8.1 | |
| C4-2 (Prostate Cancer) | 3.1 | 9.1 |
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Half-life of Survivin (Control) | Half-life of Survivin (with this compound) | Reference |
| C4-2 | 2.2 hours | 50 minutes | |
| PC-3 | 2.3 hours | 25 minutes |
Table 2: Effect of this compound on Survivin Protein Half-life
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound's action on Survivin.
References
Unveiling LQZ-7I: A Potent Inhibitor of Survivin Dimerization for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
LQZ-7I is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It selectively targets survivin, a protein that is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis inhibition. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N²,N³-bis(4-fluorophenyl)quinoxaline-2,3-diamine, is a derivative of its parent compound LQZ-7. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₁₄F₂N₄[1][2][3] |
| Molecular Weight | 348.35 g/mol [1][3] |
| CAS Number | 195822-23-2 |
| Appearance | Solid |
| SMILES | FC1=CC=C(NC2=NC3=C(N=C2NC4=CC=C(C=C4)F)C=CC=C3)C=C1 |
| Solubility | DMSO: 125 mg/mL (358.83 mM)DMF: 5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Insoluble |
| Storage | Store at -20°C |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action: Targeting Survivin Dimerization
This compound exerts its anti-cancer effects by directly targeting the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin exists as a homodimer, and this dimerization is essential for its function in inhibiting apoptosis and regulating cell division. This compound binds to the dimerization interface of survivin, disrupting its homodimerization. This disruption leads to the misfolding of the survivin protein, making it a target for proteasome-dependent degradation. The subsequent loss of survivin protein induces apoptosis, or programmed cell death, in cancer cells and inhibits tumor growth. Notably, this compound has been shown to be selective for survivin, as it does not significantly affect the expression of other IAP family members like XIAP, cIAP1, and cIAP2.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with 4-fluoroaniline.
Materials:
-
2,3-dichloroquinoxaline
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4-fluoroaniline
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Aluminum chloride (AlCl₃)
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1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask, add 2,3-dichloroquinoxaline, 4-fluoroaniline, and AlCl₃ in DCE.
-
The reaction mixture is then processed to yield the final product, N²,N³-bis(4-fluorophenyl)quinoxaline-2,3-diamine (this compound).
For the synthesis of related quinoxaline-2,3-diamines, a similar procedure involving the reflux of 2,3-dichloroquinoxaline with substituted anilines in ethanol can be followed.
Cytotoxicity Assessment: Methylene Blue Assay
The cytotoxicity of this compound against cancer cell lines can be determined using a methylene blue assay. This assay measures cell viability based on the ability of live cells to retain the methylene blue dye.
Materials:
-
Prostate cancer cell lines (e.g., C4-2, PC-3)
-
This compound
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Methylene blue solution
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Cell culture medium and supplements
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96-well plates
Procedure:
-
Seed prostate cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 72 hours.
-
After treatment, fix the cells and stain with methylene blue solution.
-
Wash the plates to remove excess dye and then elute the retained dye.
-
Measure the absorbance of the eluted dye to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Analysis of Protein Expression: Western Blotting
Western blotting is used to detect the levels of specific proteins, such as survivin and cleaved caspase-3, in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., PC-3, C4-2)
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This compound
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Lysis buffer
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Protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer
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Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
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Lyse the cells and determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
Survivin Dimerization Assessment: Mammalian Two-Hybrid Assay
A mammalian two-hybrid assay using a secreted embryonic alkaline phosphatase (SEAP) reporter system can be employed to assess the effect of this compound on survivin dimerization.
Principle: This assay utilizes two fusion proteins: one with the GAL4 DNA-binding domain fused to survivin and another with the VP16 activation domain fused to survivin. If survivin dimerizes, the DNA-binding and activation domains are brought into proximity, leading to the expression of the SEAP reporter gene.
Procedure:
-
Co-transfect mammalian cells with plasmids encoding the two survivin fusion proteins and a SEAP reporter plasmid.
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Treat the transfected cells with this compound.
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Collect the cell culture medium and measure the SEAP activity. A decrease in SEAP activity indicates inhibition of survivin dimerization.
Determination of Protein Stability: Cycloheximide Chase Assay
A cycloheximide (CHX) chase assay is performed to determine the half-life of the survivin protein in the presence of this compound. CHX is a protein synthesis inhibitor.
Materials:
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Cancer cell lines
-
This compound
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Cycloheximide (CHX)
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Western blotting reagents
Procedure:
-
Treat cells with this compound.
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Add CHX to the cell culture to block new protein synthesis.
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Collect cell lysates at different time points after CHX addition.
-
Analyze the levels of survivin protein at each time point by Western blotting.
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Quantify the band intensities to determine the rate of survivin degradation and calculate its half-life. This compound treatment has been shown to reduce the half-life of survivin in C4-2 and PC-3 cells.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to effectively inhibit the growth of xenograft tumors in animal models without notable adverse effects. These findings highlight the potential of this compound as an orally active anti-cancer agent.
Quantitative Data Summary
| Parameter | Cell Line | Value |
| IC₅₀ | C4-2 | 3.1 µM |
| PC-3 | 4.8 µM | |
| Survivin Half-life (Control) | C4-2 | 2.2 hours |
| PC-3 | 2.3 hours | |
| Survivin Half-life (with this compound) | C4-2 | 50 minutes |
| PC-3 | 25 minutes |
Conclusion
This compound is a promising survivin-targeting inhibitor with a well-defined mechanism of action. Its ability to disrupt survivin dimerization, leading to proteasome-dependent degradation and subsequent apoptosis in cancer cells, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a solid framework for the continued investigation and characterization of this compound and similar compounds. The favorable in vivo activity and oral bioavailability of this compound further underscore its potential as a novel therapeutic for a range of cancers where survivin is overexpressed.
References
The Impact of LQZ-7I on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQZ-7I is a novel small molecule inhibitor that targets survivin, a protein that is overexpressed in many cancers and plays a crucial role in both cell division and the inhibition of apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in cancer cells. By inhibiting the dimerization of survivin, this compound triggers its proteasome-dependent degradation, leading to defects in mitosis and subsequent cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Survivin (also known as BIRC5) is a unique member of the inhibitor of apoptosis protein (IAP) family. It is highly expressed during fetal development and in most human cancers, but is largely absent in normal, differentiated adult tissues. This differential expression makes survivin an attractive target for cancer therapy. Survivin functions as a critical regulator of the mitotic spindle checkpoint, ensuring the proper segregation of chromosomes during cell division. Its inhibition has been shown to lead to mitotic catastrophe and apoptosis in cancer cells.
This compound is a potent and specific inhibitor of survivin dimerization.[1][2][3][4][5] By preventing survivin from forming its functional homodimer, this compound leads to the degradation of survivin protein, thereby disrupting its dual roles in promoting cell survival and regulating mitosis. This guide will explore the downstream consequences of this compound-mediated survivin inhibition on the cancer cell cycle.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the disruption of survivin homodimerization. This leads to the misfolding of the survivin protein and its subsequent ubiquitination and degradation by the proteasome. The loss of functional survivin has two major consequences for the cancer cell: a decrease in the threshold for apoptosis and a failure to properly execute mitosis. The latter results in significant disruption of cell cycle progression, which is the focus of this guide.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.
Quantitative Effects of Survivin Inhibition on Cell Cycle Progression
While specific quantitative cell cycle analysis data for this compound is not yet extensively published, studies on other survivin inhibitors with a similar mechanism of inducing mitotic defects, such as YM155 (sepantronium bromide), provide valuable insights. The following tables summarize representative data on the effects of survivin inhibition on cell cycle phase distribution in various cancer cell lines. It is anticipated that this compound would produce comparable effects due to its targeted action on survivin.
Table 1: Effect of Survivin Inhibitor YM155 on Cell Cycle Distribution in Neuroblastoma Cells
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| SH-SY5Y | Control | 55.1 ± 2.3 | 28.4 ± 1.9 | 16.5 ± 1.5 | |
| SH-SY5Y | YM155 (5 µM) | 68.2 ± 2.8 | 15.3 ± 1.7 | 16.5 ± 1.2 | |
| NGP | Control | 52.3 ± 3.1 | 30.1 ± 2.5 | 17.6 ± 1.8 | |
| NGP | YM155 (5 µM) | 65.4 ± 3.5 | 18.2 ± 2.1 | 16.4 ± 1.9 |
Table 2: Effect of Survivin Inhibitor YM155 on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cells
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| ACT1 | Control | 45.2 ± 3.2 | 35.1 ± 2.8 | 19.7 ± 2.1 | |
| ACT1 | YM155 (10 nM) | 30.1 ± 2.5 | 48.3 ± 3.1 | 21.6 ± 2.4 | |
| THJ11T | Control | 50.3 ± 3.5 | 32.4 ± 2.9 | 17.3 ± 1.9 | |
| THJ11T | YM155 (10 nM) | 38.2 ± 2.8 | 45.1 ± 3.3 | 16.7 ± 1.8 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the staining of cells with propidium iodide (PI) to analyze DNA content and determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for the detection of key proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, to confirm the cell cycle arrest observed by flow cytometry.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Reprobe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Immunofluorescence for Mitotic Spindle Visualization
This protocol allows for the direct visualization of the mitotic spindle and chromosomal alignment to assess the mitotic defects induced by this compound.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a petri dish and treat with this compound as described previously.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary antibody against α-tubulin (to stain microtubules) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope.
Conclusion
This compound represents a promising therapeutic agent that targets the survivin protein, a key player in cancer cell survival and proliferation. By disrupting survivin dimerization and promoting its degradation, this compound effectively induces mitotic defects, leading to a G2/M cell cycle arrest and subsequent apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its potential as an anti-cancer therapeutic. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the scientific rationale and methodologies involved in the study of this novel survivin inhibitor.
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Significance of Survivin as a Therapeutic Target for LQZ-7I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a compelling target for cancer therapy due to its differential overexpression in tumor tissues compared to normal adult tissues and its dual role in promoting cell proliferation and inhibiting apoptosis.[1][2] This technical guide provides an in-depth overview of the significance of survivin as a therapeutic target, with a specific focus on the small molecule inhibitor LQZ-7I. We will explore the molecular mechanism of this compound, present its efficacy data, and provide detailed protocols for key experiments utilized in its evaluation.
Introduction: Survivin as a Prime Target in Oncology
Survivin, encoded by the BIRC5 gene, is a unique protein that functions as a critical regulator of both cell division and programmed cell death.[2] Its expression is highly prominent during embryonic and fetal development but is largely absent in most terminally differentiated adult tissues.[2] However, survivin is markedly overexpressed in a wide variety of human cancers, and this elevated expression often correlates with poor prognosis, increased resistance to chemotherapy, and higher rates of tumor recurrence.[1]
The dual functionality of survivin makes it an attractive target for therapeutic intervention:
-
Inhibition of Apoptosis: Survivin can directly or indirectly inhibit the activity of caspases, the key executioners of apoptosis, thereby promoting cancer cell survival.
-
Regulation of Mitosis: As a component of the chromosomal passenger complex (CPC), survivin plays an essential role in ensuring proper chromosome segregation and cytokinesis during cell division.
Targeting survivin, therefore, offers the potential to simultaneously induce apoptosis and disrupt the proliferation of cancer cells.
This compound: A Novel Inhibitor of Survivin Dimerization
This compound is a small molecule inhibitor designed to specifically target survivin. Unlike traditional approaches that aim to inhibit gene expression, this compound functions by disrupting the homodimerization of the survivin protein. This dimerization is crucial for its stability and function.
The mechanism of action of this compound involves the following key steps:
-
Inhibition of Dimerization: this compound binds to the dimerization interface of survivin, preventing the formation of the functional homodimer.
-
Proteasome-Dependent Degradation: The disruption of dimerization leads to the misfolding and subsequent degradation of the survivin protein via the proteasome pathway.
-
Induction of Apoptosis: The depletion of survivin levels results in the activation of apoptotic pathways and subsequent cancer cell death.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound in prostate cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Parent Compound (LQZ-7) |
| C4-2 | Prostate Cancer | 3.1 | 9.1 |
| PC-3 | Prostate Cancer | 4.8 | 8.1 |
Table 2: Effect of this compound on Survivin Protein Half-Life in Prostate Cancer Cells
| Cell Line | Half-life of Survivin (Control) | Half-life of Survivin (with this compound) |
| C4-2 | 2.2 hours | 50 minutes |
| PC-3 | 2.3 hours | 25 minutes |
Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Outcome |
| Male NSG mice | PC-3 | 100 mg/kg this compound (oral gavage, every other day) | Significant suppression of tumor growth with no notable adverse effects on body weight. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (Methylene Blue Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Prostate cancer cell lines (e.g., C4-2, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Methylene blue staining solution (0.5% w/v in 50% ethanol)
-
Wash solution (e.g., Phosphate-Buffered Saline - PBS)
-
Elution buffer (e.g., 0.1 M HCl in ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 100% methanol for 10 minutes.
-
Remove the methanol and add 50 µL of methylene blue staining solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the plate extensively with water to remove excess stain.
-
-
Elution: Add 100 µL of elution buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to dissolve the stain.
-
Measurement: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Mammalian Two-Hybrid Assay for Survivin Dimerization
This assay is used to assess the ability of this compound to inhibit the dimerization of the survivin protein in a cellular context.
Materials:
-
Mammalian expression vectors for the two-hybrid system (e.g., pM and pVP16).
-
Reporter vector containing a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a GAL4-responsive promoter.
-
Human survivin cDNA.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
This compound stock solution.
-
SEAP assay kit.
Procedure:
-
Plasmid Construction:
-
Clone the human survivin cDNA into the pM vector to create a fusion protein with the GAL4 DNA-binding domain (DBD-Survivin).
-
Clone the human survivin cDNA into the pVP16 vector to create a fusion protein with the VP16 activation domain (AD-Survivin).
-
-
Transfection: Co-transfect the mammalian cells with the DBD-Survivin, AD-Survivin, and the SEAP reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
Reporter Gene Assay: After 48 hours of treatment, collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the SEAP activity to a control (e.g., co-transfection with empty vectors) and compare the activity in the presence and absence of this compound. A decrease in SEAP activity indicates inhibition of survivin dimerization.
Western Blot Analysis for Survivin and Cleaved Caspase-3
This technique is used to determine the effect of this compound on the protein levels of survivin and to assess the induction of apoptosis by detecting the cleavage of caspase-3.
Materials:
-
Cancer cell lines.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-survivin antibody (e.g., 1:1000 dilution).
-
Rabbit anti-cleaved caspase-3 antibody (e.g., 1:1000 dilution).
-
Mouse or rabbit anti-β-actin antibody (loading control, e.g., 1:5000 dilution).
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time points. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., male NSG mice, 6-8 weeks old).
-
Prostate cancer cells (e.g., PC-3).
-
Matrigel (optional).
-
This compound formulation for oral gavage (e.g., in 10% DMSO and 90% corn oil).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound orally by gavage at the predetermined dose and schedule (e.g., 100 mg/kg, every other day).
-
Control Group: Administer the vehicle solution using the same schedule.
-
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after a specific number of treatments or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups. The tumors can also be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
Visualizing the Core Concepts
Survivin Signaling Pathway
The following diagram illustrates the central role of survivin in cell survival and proliferation and highlights some of its key upstream regulators and downstream effectors.
References
Methodological & Application
Application Notes and Protocols for LQZ-7I in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7I is a potent and selective small molecule inhibitor that targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] Survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation.[1][2] By disrupting survivin dimerization, this compound triggers the proteasome-dependent degradation of survivin, leading to the induction of apoptosis and inhibition of tumor cell proliferation. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its anti-cancer effects.
Mechanism of Action
This compound functions by directly binding to the dimerization interface of survivin, preventing its homodimerization. This disruption leads to the misfolding of the survivin protein, flagging it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular survivin levels results in the activation of caspases and the induction of the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| C4-2 | 3.1 |
| PC-3 | 4.8 |
Table 2: Effect of this compound on Survivin Half-Life
| Cell Line | Control Half-Life (hours) | This compound Treated Half-Life (minutes) |
| C4-2 | 2.2 | 50 |
| PC-3 | 2.3 | 25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Survivin Expression
This protocol is for detecting the this compound-induced degradation of survivin.
References
Application Notes and Protocols for LQZ-7I Treatment of PC-3 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7I is a novel, orally active small molecule inhibitor that targets the dimerization of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in most human cancers, including prostate cancer, and its inhibition leads to apoptosis and suppression of tumor growth.[1][2] These application notes provide detailed protocols for the treatment of PC-3 prostate cancer cells with this compound, including methods for assessing cell viability, apoptosis, and the mechanism of action.
Mechanism of Action
This compound functions by selectively inhibiting the dimerization of survivin.[1][2] This disruption prevents its proper function and leads to its degradation in a proteasome-dependent manner.[2] The loss of survivin in cancer cells subsequently induces apoptosis.[2] Studies have shown that this compound is selective for survivin and does not significantly affect the expression of other IAP family proteins such as XIAP, cIAP1, and cIAP2.[2][3]
Data Presentation
Quantitative Analysis of this compound Effects on PC-3 Cells
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 4.8 µM | 72-hour treatment, Methylene Blue Assay | [2] |
| Apoptosis Rate | ~39% | 3 µM this compound for 48 hours, Annexin V Staining | [2] |
| Survivin Half-Life | Reduced to ~25 minutes | 10 µM this compound, Cycloheximide Chase Assay | [2] |
| Control Survivin Half-Life | ~2.3 hours | DMSO control, Cycloheximide Chase Assay | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Methylene Blue)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on PC-3 cells.
Materials:
-
PC-3 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Methylene Blue staining solution (0.5% w/v in 50% ethanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Staining:
-
Gently remove the medium.
-
Fix the cells with 100 µL of 100% methanol for 10 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 50 µL of Methylene Blue solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plates with distilled water and let them air dry.
-
-
Quantification:
-
Add 100 µL of 0.1 N HCl to each well to elute the stain.
-
Measure the absorbance at 620 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis in PC-3 cells treated with this compound using flow cytometry.
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with 3 µM this compound or DMSO (vehicle control) for 48 hours.[2]
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >575 nm.
Protocol 3: Western Blot Analysis for Survivin and Cleaved Caspase-3
This protocol is for detecting changes in protein expression in PC-3 cells following this compound treatment.
Materials:
-
PC-3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat PC-3 cells with the desired concentrations of this compound for the specified time (e.g., 10 µM for 0-6 hours for survivin expression).[3] Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on PC-3 cells.
References
Application Notes and Protocols for LQZ-7I in C4-2 Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LQZ-7I, a novel survivin-targeting inhibitor, in studies involving the C4-2 human prostate cancer cell line. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate research into the mechanism of action and therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in many cancers, including prostate cancer, and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][3] By disrupting survivin dimerization, this compound triggers the proteasome-dependent degradation of survivin, leading to apoptosis and inhibition of cancer cell proliferation.[1] This makes this compound a promising candidate for cancer therapy.
Mechanism of Action in C4-2 Cells
In the C4-2 prostate cancer cell line, this compound has been shown to exert its anti-cancer effects through a specific molecular pathway. The primary mechanism involves the inhibition of survivin homodimerization. This disruption leads to protein misfolding and subsequent degradation by the proteasome. The reduction in survivin levels culminates in the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3, and ultimately, cancer cell death.
References
Application Notes and Protocols for Western Blot Analysis of Survivin Levels after LQZ-7I Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of survivin protein levels in response to treatment with LQZ-7I, a novel survivin inhibitor. The protocols and data presented are intended to assist researchers in cell biology, oncology, and pharmacology in evaluating the efficacy and mechanism of action of this compound and similar compounds targeting the survivin pathway.
Introduction
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of cell division and apoptosis, making it a critical target in cancer therapy.[1] It is highly expressed in most human cancers while being virtually absent in normal, differentiated adult tissues.[1] The small molecule inhibitor this compound has been identified as a potent and selective inhibitor of survivin.[2] this compound functions by disrupting the dimerization of survivin, which leads to its misfolding and subsequent degradation through the proteasome pathway. This targeted degradation of survivin ultimately induces apoptosis in cancer cells, highlighting the therapeutic potential of this compound. Western blot analysis is a fundamental technique to quantify the reduction in survivin protein levels following this compound treatment, thereby providing a direct measure of the compound's on-target activity.
Data Summary
The following tables summarize the quantitative data on the effect of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| PC-3 | 4.8 |
| C4-2 | 3.1 |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data from reference.
Table 2: Effect of this compound on Survivin Half-Life in Prostate Cancer Cell Lines
| Cell Line | Treatment | Survivin Half-Life |
| PC-3 | Control (DMSO) | ~2.3 hours |
| This compound (10 µM) | ~25 minutes | |
| C4-2 | Control (DMSO) | ~2.2 hours |
| This compound (10 µM) | ~50 minutes |
Data from reference.
Experimental Protocols
Protocol 1: Western Blot Analysis of Survivin Downregulation by this compound
This protocol details the steps for treating cancer cells with this compound and subsequently analyzing survivin protein levels by Western blot.
Materials:
-
PC-3 or C4-2 prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-survivin antibody
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed PC-3 or C4-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with 10 µM this compound for various time points (e.g., 0, 2, 4, 6 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-survivin antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a housekeeping protein such as β-actin or GAPDH, following the same immunoblotting and detection steps.
-
Protocol 2: Determination of Survivin Protein Half-Life
This protocol is designed to assess the effect of this compound on the stability of the survivin protein.
Materials:
-
Same as Protocol 1
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed PC-3 or C4-2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with 10 µM cycloheximide for 1 hour to inhibit new protein synthesis.
-
-
This compound Treatment:
-
After CHX pre-treatment, treat the cells with 10 µM this compound or vehicle (DMSO) for different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Collection and Analysis:
-
At each time point, harvest the cells and prepare protein lysates as described in Protocol 1 (steps 2 and 3).
-
Perform Western blot analysis for survivin and a loading control as described in Protocol 1 (steps 4-8).
-
-
Data Analysis:
-
Quantify the band intensities for survivin and the loading control at each time point.
-
Normalize the survivin band intensity to the corresponding loading control band intensity.
-
Plot the normalized survivin levels against time to determine the half-life of the protein in the presence and absence of this compound.
-
Visualizations
This compound Mechanism of Action and Experimental Workflow
Caption: Mechanism of this compound and the corresponding Western blot workflow.
Survivin Signaling and Apoptosis Regulation
Caption: Survivin's role in inhibiting apoptosis and the effect of this compound.
Logical Flow of this compound's Effect on Survivin Levels
Caption: Logical flow of this compound's action on survivin in cancer cells.
References
Application Notes and Protocols for Oral Administration of LQZ-7I in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7I is a potent and orally active small molecule inhibitor of survivin, a protein that is overexpressed in most human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] this compound functions by directly targeting and inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation.[2][4] This targeted degradation of survivin in cancer cells induces apoptosis and suppresses tumor growth, making this compound a promising therapeutic agent for cancer treatment. Preclinical studies in mouse xenograft models have demonstrated that oral administration of this compound effectively inhibits tumor growth and reduces survivin levels within the tumors, without causing notable adverse effects.
These application notes provide a detailed overview of the experimental protocols for the oral administration of this compound in mouse xenograft models, based on published preclinical data.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 4.8 | |
| C4-2 | Prostate Cancer | 3.1 |
In Vivo Efficacy of this compound in PC-3 Xenograft Model
| Parameter | Value | Citation |
| Animal Model | 6-week old male NSG mice | |
| Tumor Model | PC-3 human prostate cancer cell xenograft | |
| Treatment | This compound at 100 mg/kg or vehicle control | |
| Formulation | 90% Corn Oil / 10% DMSO | |
| Administration Route | Oral gavage | |
| Dosing Schedule | Every other day for a total of ten treatments | |
| Outcome | Significant suppression of tumor growth | |
| Adverse Effects | No notable changes in body weight or major organ wet weight | |
| Mechanism of Action (In Vivo) | Drastic reduction of survivin expression in xenograft tumors |
Note: Specific tumor volume measurements and pharmacokinetic data for this compound are not publicly available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the disruption of the survivin protein's function. Survivin must form a homodimer to be active and carry out its anti-apoptotic functions. This compound was designed to bind to the dimerization interface of survivin, preventing two survivin monomers from coming together. This inhibition of dimerization leads to the misfolding and subsequent degradation of survivin by the proteasome. The loss of survivin in cancer cells triggers the activation of caspases, leading to apoptosis and a reduction in tumor cell survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (100 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Prepare a 90% corn oil / 10% DMSO vehicle solution. For example, to prepare 1 ml of the vehicle, mix 900 µl of corn oil with 100 µl of DMSO.
-
Dissolve this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the 10% volume of DMSO and vortex thoroughly to dissolve the compound.
-
Add the remaining 90% volume of corn oil.
-
-
Vortexing: Vortex the solution vigorously to ensure a uniform suspension. It is recommended to vortex the solution immediately before each administration to ensure homogeneity.
Oral Gavage Procedure in Mice
This protocol provides a standard procedure for administering the this compound formulation via oral gavage.
Materials:
-
Prepared this compound formulation
-
1 ml syringe
-
20-22 gauge stainless steel feeding needle with a rounded tip
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Weighing: Accurately weigh each mouse before administration to calculate the precise volume of the this compound formulation to be administered. The volume should not exceed 10 ml/kg body weight.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint:
-
Firmly grasp the mouse by the scruff of the neck using the thumb and forefinger to immobilize its head. The mouse's body should be supported by the remaining fingers.
-
Position the mouse vertically, with its head pointing upwards. This alignment straightens the esophagus and facilitates the passage of the feeding needle.
-
-
Needle Insertion:
-
Gently insert the tip of the feeding needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and gently along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the needle. Do not apply force. The needle should pass smoothly into the esophagus.
-
-
Dose Administration: Once the needle is in the correct position (pre-measured to the approximate depth of the stomach), slowly depress the syringe plunger to deliver the formulation.
-
Needle Withdrawal: After administering the full dose, gently and slowly withdraw the feeding needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes.
Caption: Workflow for this compound efficacy studies.
Conclusion
The oral administration of this compound presents a viable and effective strategy for inhibiting tumor growth in preclinical xenograft models. The protocols outlined in these application notes provide a framework for researchers to conduct in vivo studies with this compound. Adherence to proper formulation and administration techniques is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and in combination with other anti-cancer agents.
References
Determining the IC50 value of LQZ-7I in different cell lines.
Application Notes
Introduction
LQZ-7I is a novel, orally active small molecule inhibitor that targets survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is highly expressed in most human cancers and is associated with a poor clinical outcome, making it an attractive target for cancer therapy.[1] this compound functions by inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation and subsequently induces apoptosis in cancer cells.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, a critical step in evaluating its potency and therapeutic potential.
Mechanism of Action
This compound selectively targets the dimerization interface of survivin.[3] By preventing survivin from forming its functional homodimer, this compound triggers a cascade of events that ultimately lead to programmed cell death. The inhibition of survivin dimerization is thought to expose a hydrophobic core, leading to protein misfolding and degradation by the proteasome. This targeted degradation of survivin reduces its anti-apoptotic activity, thereby sensitizing cancer cells to apoptosis.
Data Presentation: IC50 Values of this compound
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| C4-2 | Prostate Cancer | 3.1 |
| PC-3 | Prostate Cancer | 4.8 |
| LNCaP C4-2 | Prostate Cancer | 2 |
| Kelly | Neuroblastoma | Low micromolar range |
| SK-N-AS | Neuroblastoma | Low micromolar range |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3, C4-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Assessing Apoptosis in LQZ-7I Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQZ-7I is a novel small molecule inhibitor that targets the dimerization of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2][3] Survivin is overexpressed in many cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[1] By preventing survivin dimerization, this compound promotes its proteasome-dependent degradation, leading to the induction of apoptosis in cancer cells. These application notes provide detailed protocols for assays to quantify and characterize the apoptotic effects of this compound in treated cancer cell lines. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of this compound and other survivin-targeting compounds. This compound has shown cytotoxicity in various cancer cell lines, including prostate cancer (C4-2 and PC-3 cells), with IC50 values in the low micromolar range.
Mechanism of Action of this compound
This compound disrupts the homodimerization of survivin, which is essential for its stability and function. This disruption leads to the misfolding of the survivin protein, making it a target for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular survivin levels relieves the inhibition of caspases, particularly caspase-3, a key executioner of apoptosis. The activation of caspase-3 triggers a cascade of downstream events, including the cleavage of cellular substrates, DNA fragmentation, and ultimately, programmed cell death.
Caption: this compound induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize expected quantitative data from various apoptosis assays performed on cancer cells (e.g., C4-2, PC-3) treated with this compound.
Table 1: Cell Viability (MTT Assay) after 72h Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| C4-2 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 75 ± 5.1 | |
| 3.1 (IC50) | 50 ± 3.8 | |
| 5 | 32 ± 4.2 | |
| 10 | 15 ± 2.9 | |
| PC-3 | 0 (Vehicle) | 100 ± 5.2 |
| 2 | 81 ± 6.3 | |
| 4.8 (IC50) | 50 ± 4.7 | |
| 7.5 | 35 ± 5.1 | |
| 15 | 18 ± 3.5 |
Table 2: Apoptosis Detection by Annexin V/PI Staining (Flow Cytometry) after 48h Treatment
| Cell Line | This compound Conc. (µM) | % Live Cells (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic (AnV+/PI+) |
| C4-2 | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 3 | 45.8 ± 3.5 | 39.1 ± 2.9 | 15.1 ± 1.7 | |
| PC-3 | 0 | 96.1 ± 1.8 | 1.9 ± 0.6 | 2.0 ± 0.4 |
| 5 | 52.3 ± 4.1 | 35.4 ± 3.2 | 12.3 ± 1.5 |
Table 3: Relative Caspase-3 Activity after 24h Treatment
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| C4-2 | 0 | 1.0 |
| 3 | 4.2 ± 0.5 | |
| 5 | 6.8 ± 0.7 | |
| PC-3 | 0 | 1.0 |
| 5 | 3.9 ± 0.4 | |
| 7.5 | 5.6 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment
-
Culture prostate cancer cell lines (e.g., C4-2, PC-3) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the indicated time periods as specified in each assay protocol.
Caption: General experimental workflow for this compound treatment.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with FBS-containing media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of activated caspase-3.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Collect cells (2-5 x 10^6) by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Fluorescence microscope
Protocol:
-
Seed and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Survivin and Cleaved Caspase-3
This technique is used to detect changes in the protein levels of survivin and the appearance of the active, cleaved form of caspase-3.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
References
Application Notes: Evaluating the Efficacy of LQZ-7I Using Cell Viability and Apoptosis Assays
Introduction
LQZ-7I is a novel small molecule inhibitor that targets survivin, a key protein in the inhibitor of apoptosis (IAP) family.[1][2] Survivin is overexpressed in many cancers and plays a crucial role in blocking cell death and regulating cell division.[2] this compound functions by inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation.[1][2][3] This disruption of survivin function ultimately induces apoptosis (programmed cell death) in cancer cells, making this compound a promising therapeutic agent.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using a panel of robust cell viability and apoptosis assays. The described methods will enable researchers to quantify the cytotoxic and apoptotic effects of this compound, determine its potency (e.g., IC50 value), and elucidate its mechanism of action.
Overview of Recommended Assays
To obtain a comprehensive profile of this compound's efficacy, a multi-assay approach is recommended. This involves evaluating different aspects of cell health, from metabolic activity to membrane integrity and the activation of specific death pathways.
-
Metabolic Viability Assay (MTT): This colorimetric assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[4][5] It is a reliable method for assessing cell proliferation and determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cytotoxicity Assay (LDH Release): This assay quantifies cytotoxicity by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes. It serves as a direct measure of cell death, particularly necrosis or late-stage apoptosis.
-
Apoptosis Assay (Caspase-3 Activity): Since this compound is known to induce apoptosis, directly measuring the activity of key executioner caspases, such as caspase-3, is essential.[2][3] This colorimetric assay detects the activation of caspase-3, a hallmark of apoptosis.[6][7]
Signaling Pathway of this compound Action
This compound's mechanism involves the specific targeting of survivin, leading to the activation of the intrinsic apoptotic pathway. The diagram below illustrates this proposed signaling cascade.
Experimental Workflow
A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the general experimental process for evaluating this compound efficacy.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[8]
Materials:
-
Cancer cell line of interest (e.g., PC-3, C4-2)[9]
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or DMSO)[8]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO, final concentration ≤0.5%) and untreated control wells.[10]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[11][12]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13] This assay quantifies the amount of released LDH by measuring its enzymatic activity in a coupled reaction that results in a colorimetric product.[14]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cultured cells treated with this compound as described in the MTT protocol (Steps 1-3)
-
Sterile 96-well plates
-
Lysis Buffer (often 10X, provided in kit for maximum LDH release control)
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls: Following the treatment incubation period, prepare the following controls on the same plate:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay.[15]
-
Background: Medium only.
-
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[15]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[15]
-
Absorbance Reading: Gently tap the plate to mix and measure the absorbance at 490 nm.
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Principle: This assay quantifies the activity of activated caspase-3, a key executioner of apoptosis. Cell lysates are incubated with a specific caspase-3 substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases the chromophore p-nitroaniline (pNA).[6][7] The amount of pNA produced is measured spectrophotometrically and is directly proportional to caspase-3 activity.
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
Cultured cells treated with this compound
-
Chilled Cell Lysis Buffer (provided in kit)
-
Reaction Buffer (provided in kit)
-
DTT (provided in kit)
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate spectrophotometer
Procedure:
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10^6 cells.[16] Incubate on ice for 10-15 minutes.[6][16]
-
Prepare Lysate: Centrifuge at >12,000 x g for 15 minutes at 4°C.[16] Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Assay Reaction:
-
Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer as per the kit's instructions.
-
Add 50 µL of 2X Reaction Buffer with DTT to each well.[7]
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[7]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[7][17]
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control. The results are often expressed as relative fluorescence/absorbance units or as a fold change over the control.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration | IC50 (µM) [± SD] |
| PC-3 (Prostate) | 48 hours | 5.2 [± 0.6] |
| PC-3 (Prostate) | 72 hours | 4.8 [± 0.4][9] |
| C4-2 (Prostate) | 48 hours | 3.5 [± 0.5] |
| C4-2 (Prostate) | 72 hours | 3.1 [± 0.3][9] |
| SK-N-AS (Neuroblastoma) | 72 hours | 6.5 [± 0.9] |
Table 2: Cytotoxicity and Apoptosis Induction by this compound (48-hour treatment)
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Assay) [± SD] | Caspase-3 Activity (Fold Increase) [± SD] |
| PC-3 | 0 (Control) | 4.1 [± 1.2] | 1.0 [± 0.1] |
| 2.5 | 15.6 [± 2.5] | 2.8 [± 0.3] | |
| 5.0 | 38.2 [± 4.1] | 5.1 [± 0.6] | |
| 10.0 | 65.7 [± 5.5] | 8.9 [± 1.1] | |
| C4-2 | 0 (Control) | 3.8 [± 0.9] | 1.0 [± 0.2] |
| 2.5 | 25.4 [± 3.3] | 4.5 [± 0.5] | |
| 5.0 | 51.9 [± 4.8] | 7.8 [± 0.9] | |
| 10.0 | 78.3 [± 6.2] | 12.4 [± 1.5] |
(Note: Data presented in tables are hypothetical and for illustrative purposes only, based on published findings for this compound.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
Application Notes and Protocols for LQZ-7I In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of LQZ-7I, a potent and specific survivin inhibitor. The information is intended for researchers in oncology and drug development, offering guidance on dosage, administration, and experimental design for preclinical efficacy studies.
Introduction
This compound is a small molecule inhibitor that targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[3] By inhibiting survivin dimerization, this compound promotes the proteasome-dependent degradation of survivin, leading to apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in various cancer models. This document outlines the established protocols for in vivo studies using this compound.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies conducted with this compound.
Table 1: this compound Dosage and Administration in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | 6-week old male NOD scid gamma (NSG) mice | |
| Tumor Model | PC-3 human prostate cancer cell xenograft | |
| Dosage | 100 mg/kg body weight | |
| Administration Route | Oral gavage | |
| Vehicle | 10% DMSO in corn oil | |
| Dosing Schedule | Every other day for a total of ten treatments | |
| Reported Outcome | Significant suppression of tumor growth with no notable adverse effects on body weight. |
Table 2: this compound Dosage and Administration in a Chick Chorioallantoic Membrane (CAM) Model
| Parameter | Details | Reference |
| Animal Model | Fertilized chicken eggs | |
| Tumor Model | SK-N-AS neuroblastoma cells seeded on the CAM | |
| Dosage | 10 µM and 20 µM in 15 µL total volume | |
| Administration Route | Topical | |
| Vehicle | PBS containing 0.1% DMSO | |
| Dosing Schedule | Twice daily for three consecutive days | |
| Reported Outcome | Significant reduction in tumor size and cell proliferation with no apparent toxicity to the chick embryo. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
This protocol is based on the methodology used for studying the efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
6-week old male NSG mice
-
PC-3 cells
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest PC-3 cells and resuspend in sterile PBS with 50% Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with corn oil to achieve a final concentration where the desired dose of 100 mg/kg is delivered in a suitable volume for oral gavage (e.g., 100-200 µL). The final vehicle composition should be 10% DMSO and 90% corn oil.
-
Ensure the solution is homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
-
Dosing and Monitoring:
-
Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (100 mg/kg) or the vehicle control via oral gavage every other day for a total of ten treatments.
-
Monitor the body weight of the mice and tumor size throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for survivin expression).
-
Protocol 2: Topical Administration of this compound in the Chick Chorioallantoic Membrane (CAM) Assay
This protocol is adapted from studies investigating the effect of this compound on neuroblastoma growth in an in ovo model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fertilized chicken eggs
-
SK-N-AS neuroblastoma cells
-
Sterile cell culture medium
-
Incubator for eggs
-
Ring to place on the CAM (e.g., silicone ring)
-
Standard laboratory equipment for cell culture and microscopy
Procedure:
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at the appropriate temperature and humidity.
-
On a designated day of development (e.g., day 3), create a small window in the eggshell to expose the CAM.
-
-
Tumor Cell Seeding:
-
On a later day of development (e.g., day 9), gently place a sterile ring onto the CAM.
-
Resuspend SK-N-AS cells in serum-free medium and seed them inside the ring on the CAM.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentrations (e.g., 10 µM and 20 µM) in a final volume of 15 µL. The final DMSO concentration should be low (e.g., 0.1%) to minimize toxicity.
-
-
Treatment and Analysis:
-
One day after cell seeding, initiate topical treatment by applying the this compound solution or vehicle control (PBS with 0.1% DMSO) onto the developing tumor within the ring.
-
Administer the treatment twice daily for three consecutive days.
-
At the end of the treatment period, excise the tumors from the CAM.
-
Analyze the tumors for size, weight, and proliferation markers (e.g., Ki-67 staining).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits survivin dimerization, leading to apoptosis.
Experimental Workflow for In Vivo Studies
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Survivin Dimerization Inhibition by LQZ-7I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Survivin is a promising therapeutic target in oncology due to its dual role in inhibiting apoptosis and regulating cell division. Its function is intrinsically linked to its homodimerization. LQZ-7I has been identified as a small molecule inhibitor that targets the dimerization interface of survivin, leading to its proteasome-dependent degradation and subsequent induction of apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for researchers to effectively measure the inhibition of survivin dimerization by this compound and characterize its downstream cellular effects.
Introduction to this compound and Survivin Dimerization
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[1][3] The homodimerization of survivin is crucial for its stability and function. This compound is a novel, orally active small molecule designed to specifically disrupt this dimerization.[4][5][6] By binding to the dimerization interface, this compound induces a conformational change in the survivin protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of survivin ultimately results in cancer cell death.
Key Experimental Techniques
A multi-faceted approach is required to comprehensively evaluate the efficacy of this compound in inhibiting survivin dimerization and its downstream consequences. The following experimental techniques are detailed in this document:
-
Cell Viability (MTT) Assay: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Mammalian Two-Hybrid Assay: To specifically measure the inhibition of survivin-survivin interaction in a cellular context.
-
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visually demonstrate the disruption of survivin dimers.
-
Western Blotting: To quantify the reduction in total survivin protein levels and to detect markers of apoptosis.
-
Cycloheximide Chase Assay: To determine the effect of this compound on the half-life of the survivin protein.
-
Apoptosis Assays (Annexin V and Cleaved Caspase-3): To confirm the induction of programmed cell death following treatment with this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| C4-2 | 3.1[4][6] |
| PC-3 | 4.8[4][6] |
Table 2: Effect of this compound on Survivin Protein Half-Life
| Cell Line | Treatment | Survivin Half-Life (minutes) |
| C4-2 | Control | 132[1][4] |
| C4-2 | This compound | 50[1][4] |
| PC-3 | Control | 138[1][4] |
| PC-3 | This compound | 25[1][4] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, C4-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mammalian Two-Hybrid Assay
This assay quantifies the interaction between two proteins (in this case, survivin monomers) within mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
pM vector containing the GAL4 DNA-binding domain fused to survivin (pM-Survivin).
-
pVP16 vector containing the VP16 activation domain fused to survivin (pVP16-Survivin).
-
Reporter plasmid containing a GAL4-responsive promoter driving a reporter gene (e.g., pG5-luc with luciferase).
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect the mammalian cells with pM-Survivin, pVP16-Survivin, and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
A decrease in reporter activity in the presence of this compound indicates inhibition of survivin dimerization.
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This technique separates proteins in their native conformation, allowing for the visualization of protein-protein interactions.
Materials:
-
Purified recombinant survivin protein
-
This compound stock solution
-
Native PAGE running buffer (e.g., Tris-Glycine)
-
Native PAGE sample buffer (non-reducing, non-denaturing)
-
Polyacrylamide gels (e.g., 4-12% gradient)
-
Coomassie Brilliant Blue stain or Western blot apparatus
Protocol:
-
Incubate purified survivin protein with varying concentrations of this compound for 1-2 hours at room temperature.
-
Mix the samples with native PAGE sample buffer.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage at 4°C.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A shift from a higher molecular weight band (dimer) to a lower molecular weight band (monomer) indicates inhibition of dimerization.
-
Alternatively, transfer the proteins to a membrane and perform a Western blot using a survivin-specific antibody.
Western Blotting
This technique is used to detect and quantify specific proteins in a complex mixture.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-cleaved caspase-3, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Western blot materials (as described above)
Protocol:
-
Treat cells with this compound or vehicle control for a predetermined time.
-
Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Perform Western blotting for survivin as described above.
-
Quantify the survivin band intensities at each time point and plot the percentage of remaining survivin against time.
-
Calculate the half-life of survivin in the presence and absence of this compound.
Apoptosis Assays
a) Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
b) Cleaved Caspase-3 Detection: This assay detects the active form of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Follow the Western blotting protocol described above, using a primary antibody specific for cleaved caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Visualizations
Caption: this compound inhibits survivin dimerization, leading to its degradation.
Caption: Workflow for evaluating this compound's effect on survivin.
Caption: Survivin's role in the apoptosis pathway and its inhibition by this compound.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin – biology and potential as a therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of LQZ-7I for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of LQZ-7I in in vitro assays, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and plays a key role in inhibiting apoptosis (programmed cell death) and regulating cell division. This compound works by inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation. This reduction in survivin levels promotes apoptosis in cancer cells.
Q2: What are the main challenges in working with this compound for in vitro assays?
A2: The primary challenge with this compound is its low aqueous solubility. It is practically insoluble in aqueous buffers like PBS (pH 7.2)[1], which can lead to precipitation when added to cell culture media, resulting in inaccurate and irreproducible experimental results.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] N,N-Dimethylformamide (DMF) and ethanol can also be used.[1][4]
Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[6][7][8][9][10] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility. | Prepare an intermediate dilution of the DMSO stock solution in a serum-containing medium or a solution with a higher protein content (e.g., with bovine serum albumin) before the final dilution. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cells. Consider using a pre-warmed medium for dilution. |
| Inconsistent or non-reproducible results in bioassays. | Precipitation of this compound in the assay plate wells. Inaccurate concentration of the working solution due to precipitation during dilution. | Visually inspect the wells for any signs of precipitation after adding the compound. Prepare fresh working solutions for each experiment. Ensure thorough mixing of the working solution before adding it to the assay plate. |
| Low or no observed activity of this compound. | The actual concentration of soluble this compound is lower than intended due to precipitation. The compound may have degraded. | Follow the recommended solubilization protocol carefully. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 2 mg/mL | [1][4] |
| DMSO | 70 mg/mL (200.94 mM) | [2][3] |
| DMSO | 125 mg/mL (358.83 mM) | [5] |
| DMF | 5 mg/mL | [1][4] |
| Ethanol | 1 mg/mL | [1][4] |
| PBS (pH 7.2) | Insoluble | [1][4] |
| Corn Oil | Soluble | [11][12][13][14] |
Note: The solubility values can vary between different batches and suppliers. It is always recommended to perform a solubility test for a new batch of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.
-
Visually inspect the solution to confirm that it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a working solution of this compound for cell-based assays while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the medium (not the other way around) and mix immediately and thoroughly after each addition.
-
For very high final concentrations, it may be necessary to prepare an intermediate dilution in a smaller volume of medium first.
-
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for the cell line being used (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for Solubilizing this compound
Caption: Recommended workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Survivin at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Survivin - Wikipedia [en.wikipedia.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 14. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LQZ-7I concentration for maximum cancer cell inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LQZ-7I for maximal cancer cell inhibition.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule, orally active, survivin-targeting inhibitor.[1][2] Its primary mechanism involves directly targeting the dimerization interface of survivin, a member of the Inhibitor of Apoptosis (IAP) protein family.[1][3][4] By inhibiting survivin's homodimerization, this compound causes protein misfolding, which leads to its subsequent proteasome-dependent degradation. The resulting loss of survivin in cancer cells induces apoptosis (programmed cell death) and suppresses tumor growth.
Q2: Why target survivin for cancer therapy? A2: Survivin is an attractive drug target because it is highly overexpressed in most solid tumors and is associated with poor clinical outcomes, while its expression in normal, differentiated adult tissues is low or undetectable. As a nodal protein, it plays a crucial role in both inhibiting apoptosis and regulating cell division, making its disruption a targeted strategy against cancer cells.
Experimental Design & Concentration
Q3: What are the reported IC50 values for this compound? A3: this compound has demonstrated potent cytotoxicity in prostate cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are superior to its parent compound, LQZ-7. For specific cell lines, the IC50 values after a 72-hour treatment were:
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C4-2 cells: 3.1 µM
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PC-3 cells: 4.8 µM
Q4: What is a recommended starting concentration for in vitro experiments? A4: Based on the published IC50 values, a good starting point for a dose-response experiment is to use a range of concentrations spanning these values. For example, you could test concentrations from 0.1 µM to 20 µM. A common treatment duration for initial cytotoxicity screening is 72 hours. For mechanism-of-action studies, such as observing survivin degradation, a concentration of 10 µM for up to 6 hours has been shown to be effective.
Q5: What is the recommended dosage for in vivo animal studies? A5: In a PC-3 mouse xenograft model, this compound administered at a dose of 100 mg/kg via oral gavage (every other day for ten treatments) significantly suppressed tumor growth. This dosage was well-tolerated, with no notable adverse effects on the mice as indicated by stable body weight.
Q6: How should I prepare and store this compound solutions? A6: this compound is a solid that can be dissolved in solvents like DMSO for in vitro use. For long-term storage, stock solutions should be kept at -20°C (for up to 1 year) or -80°C (for up to 2 years). For in vivo experiments, this compound can be dissolved in corn oil; it is recommended to prepare this working solution fresh on the day of use.
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
|---|---|---|
| C4-2 (Prostate Cancer) | 3.1 | 72 |
| PC-3 (Prostate Cancer) | 4.8 | 72 |
Table 2: Effect of this compound on Survivin Half-Life
| Cell Line | Survivin Half-Life (Control) | Survivin Half-Life (with this compound) |
|---|---|---|
| C4-2 | 2.2 hours | 50 minutes |
| PC-3 | 2.3 hours | 25 minutes |
Table 3: Recommended Storage Conditions for this compound Stock Solution
| Temperature | Storage Period |
|---|---|
| -20°C | 1 year |
| -80°C | 2 years |
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: General experimental workflow for testing this compound cytotoxicity.
Troubleshooting Guide
Q: I am not observing the expected level of cytotoxicity. What are some potential issues? A:
-
Compound Potency: Verify the integrity of your this compound. Ensure stock solutions have been stored correctly at -20°C or -80°C and have not exceeded their recommended storage period.
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses survivin at a sufficient level. The efficacy of this compound is dependent on the presence of its target. Consider performing a baseline Western blot for survivin expression.
-
Treatment Duration: While 72 hours is a common endpoint for cytotoxicity, some cell lines may require a longer or shorter incubation period. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.
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Compound Solubility: Ensure this compound is fully solubilized in your culture media after dilution from the DMSO stock. Precipitation of the compound will significantly lower the effective concentration. If you observe precipitation, gentle warming or sonication of the stock solution before dilution may help.
Q: How can I confirm that this compound is working through its intended mechanism in my cells? A:
-
Survivin Degradation: Treat your cells with an effective dose of this compound (e.g., 10 µM) for a short time course (e.g., 0, 2, 4, 6 hours) and perform a Western blot to detect the levels of survivin protein. You should observe a time-dependent decrease in survivin expression.
-
Proteasome-Dependence: To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding this compound. If this compound's mechanism is intact, the proteasome inhibitor should "rescue" or prevent the degradation of survivin.
-
Apoptosis Induction: Measure apoptosis using methods like Annexin V staining followed by flow cytometry or by performing a Western blot for cleaved caspase-3. Treatment with this compound should result in a dose-dependent increase in both Annexin V positive cells and cleaved caspase-3 levels.
Experimental Protocols
Methylene Blue Survival Assay
This assay is used to determine cell viability and calculate IC50 values.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000–3,500 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
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Fixation: Remove the media and fix the cells with methanol for 30 minutes.
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Staining: Remove the methanol and stain the cells with 100 µL of 1% methylene blue (in 10 mM borate buffer) for 1 hour.
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Washing: Wash the wells 3 times with 10 mM borate buffer and allow the plate to air-dry completely.
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Elution: Add 100 µL of an elution buffer (e.g., 0.1 N HCl in 100% ethanol) to each well to dissolve the stain.
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Measurement: Read the absorbance at a suitable wavelength (e.g., 650 nm) using a plate reader. Data is used to generate dose-response curves and calculate IC50 values.
Cycloheximide-Chase Assay for Survivin Half-Life
This protocol determines the effect of this compound on the stability of the survivin protein.
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Pre-treatment: Treat C4-2 or PC-3 cells with a protein synthesis inhibitor like cycloheximide (e.g., 2 µM) for 1 hour to stop the production of new proteins.
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This compound Treatment: Add this compound at the desired concentration (e.g., 5-10 µM) or a vehicle control to the cycloheximide-containing media.
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Time Course Collection: Harvest cell lysates at various time points after this compound addition (e.g., 0, 15, 30, 60, 120 minutes).
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Western Blot Analysis: Perform a Western blot on the collected lysates to determine the remaining levels of survivin protein at each time point.
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Half-Life Calculation: Quantify the band intensities and plot them against time to calculate the half-life of survivin under control and treated conditions. This compound treatment significantly reduces the half-life of survivin.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in LQZ-7I experiments.
Welcome to the technical support center for LQZ-7I. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel survivin dimerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the dimerization interface of survivin.[1][2] By preventing survivin from forming a homodimer, this compound leads to protein misfolding and subsequent proteasome-dependent degradation.[3][4] This loss of survivin, an inhibitor of apoptosis (IAP) family protein, ultimately induces apoptosis in cancer cells.[5]
Q2: What are the recommended cell lines for this compound studies?
A2: this compound has shown efficacy in various cancer cell lines. It has reported IC50 values of 4.8 µM in PC-3 and 3.1 µM in C4-2 prostate cancer cells. It has also been shown to be effective in neuroblastoma cell lines such as Kelly and SK-N-AS.
Q3: How should this compound be prepared and stored?
A3: this compound is soluble in DMSO, with a reported solubility of 70 mg/mL (200.94 mM). It is recommended to use fresh DMSO as moisture can reduce solubility. For long-term storage, the stock solution should be kept at -80°C for up to 2 years or -20°C for up to 1 year. For in vivo studies, a fresh working solution should be prepared on the same day of use.
Q4: Is this compound effective in vivo?
A4: Yes, this compound has been shown to be orally active and effective in inhibiting xenograft tumor growth. In mouse models, oral administration of this compound has been shown to suppress tumor growth and induce the loss of survivin in the tumors without notable adverse effects on the mice.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Inconsistent Anti-proliferative Effects
Q: We are observing variable IC50 values for this compound in our cell viability assays. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. Please consider the following:
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Compound Stability: Ensure that your this compound stock solution is stored correctly at -80°C or -20°C and that you are using a fresh dilution for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.
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Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure that you are using a consistent cell number for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.
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Treatment Duration: The duration of this compound treatment will influence the observed effect. The half-life of survivin is significantly reduced upon this compound treatment, but allowing sufficient time for the downstream apoptotic events to occur is crucial. Consider a time-course experiment to determine the optimal treatment duration for your cell line.
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Assay Type: The type of viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Ensure you are using the same assay consistently.
Issues with Downstream Analysis
Q: We are not consistently observing a decrease in survivin levels by Western blot after this compound treatment. What could be the problem?
A: This is a common issue that can often be resolved by optimizing your experimental protocol.
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Treatment Time and Concentration: this compound induces a time-dependent loss of survivin. A 10 µM treatment for 0-6 hours has been shown to reduce survivin expression. You may need to perform a time-course and dose-response experiment to find the optimal conditions for your specific cell line.
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Proteasome Activity: Since this compound leads to proteasome-dependent degradation of survivin, ensure that the proteasome machinery in your cells is fully functional. As a control, you can co-treat with a proteasome inhibitor like MG132 to see if survivin levels are rescued.
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Western Blotting Technique: General Western blot troubleshooting should be considered. This includes ensuring efficient protein transfer, using a specific and validated anti-survivin antibody, and optimizing antibody concentrations and incubation times.
Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 4.8 µM | PC-3 | |
| 3.1 µM | C4-2 | ||
| Survivin Half-life (untreated) | 2.3 hours | PC-3 | |
| 2.2 hours | C4-2 | ||
| Survivin Half-life (with this compound) | 25 minutes | PC-3 | |
| 50 minutes | C4-2 | ||
| In Vivo Dosage | 100 mg/kg (oral gavage) | Mouse Xenograft |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Survivin Half-life
This protocol is used to assess the effect of this compound on the stability of the survivin protein.
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Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.
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Treat the cells with either DMSO (vehicle control) or the desired concentration of this compound for a predetermined time (e.g., 2 hours).
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Add cycloheximide (a protein synthesis inhibitor) to all wells at a final concentration of 50-100 µg/mL. This is time point 0.
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Harvest cell lysates at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4 hours).
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Perform Western blotting to detect survivin and a loading control (e.g., GAPDH, β-actin).
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Quantify the band intensities and normalize the survivin signal to the loading control.
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Plot the normalized survivin levels against time to determine the protein half-life under each condition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of this compound to survivin within the cell.
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Culture cells to 80-90% confluency.
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Treat the cells with either DMSO or this compound at various concentrations for 1 hour.
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Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
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Divide the cell suspension into aliquots for each temperature point.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
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Collect the supernatant and analyze the amount of soluble survivin by Western blot.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
LQZ-7I stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LQZ-7I, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations
It is crucial to adhere to the recommended storage conditions to prevent degradation of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| 3 years[2] | |||
| Stock Solution (in solvent) | -80°C | 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| 1 year[2] | |||
| -20°C | 1 year | ||
| 1 month |
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in aqueous solutions like PBS.
| Solvent | Solubility |
| DMSO | ≥ 2 mg/mL |
| 70 mg/mL | |
| 125 mg/mL | |
| DMF | 5 mg/mL |
| Ethanol | 1 mg/mL |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
This protocol describes the preparation of an this compound solution for oral gavage in animal models.
Materials:
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This compound solid powder
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Dimethyl sulfoxide (DMSO), fresh and anhydrous
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Corn Oil
Procedure:
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Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
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Prepare Working Solution: For a final concentration of ≥ 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of Corn Oil. This creates a 10% DMSO in Corn Oil solution.
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Mixing: Mix the solution thoroughly to ensure homogeneity.
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Administration: The working solution should be prepared fresh on the day of use for in vivo experiments.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Frequently Asked Questions
Q1: My this compound powder has been stored at room temperature. Is it still usable?
A1: this compound is shipped at room temperature for short periods in the continental US. However, for long-term storage, it is critical to store it at -20°C to ensure its stability for up to 4 years. If stored at room temperature for an extended period, its stability may be compromised, and it is advisable to use a new batch for sensitive experiments.
Q2: I am having trouble dissolving this compound in my solvent. What can I do?
A2: If you encounter solubility issues, you can try gentle heating and/or sonication to aid dissolution. It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.
Q3: Can I store my this compound working solution for in vivo studies?
A3: It is strongly recommended to prepare the working solution for in vivo experiments freshly on the same day of use. This minimizes the risk of precipitation or degradation over time, ensuring reliable experimental results.
Q4: What is the mechanism of action of this compound?
A4: this compound is a survivin-targeting inhibitor. It functions by inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation. This induction of survivin loss ultimately leads to apoptosis in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Improper storage of this compound stock solution. | Ensure stock solutions are stored at -80°C or -20°C in aliquots to avoid freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Degradation of in vivo working solution. | Always prepare the in vivo working solution (e.g., in DMSO/Corn Oil) fresh on the day of the experiment. | |
| Precipitation observed in stock solution upon thawing | Exceeded solubility limit or solvent has absorbed moisture. | Warm the solution gently and sonicate to redissolve. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Lower than expected in vitro cytotoxicity | Cell line resistance or incorrect dosage. | Confirm the reported IC50 values for your cell line (e.g., 3.1 µM for C4-2, 4.8 µM for PC-3). Titrate the concentration of this compound to determine the optimal dose for your specific cell line. |
| Inactivation of this compound. | Ensure proper storage and handling procedures have been followed. Consider if components in the cell culture media could be interacting with the compound. |
References
Technical Support Center: Overcoming Resistance to LQZ-7I in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to the survivin inhibitor, LQZ-7I, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on interpreting and overcoming resistance.
Problem 1: Reduced or Lack of Expected Cytotoxicity of this compound
Possible Cause 1: High Intrinsic Survivin Expression
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Explanation: Cancer cell lines with inherently high levels of the target protein, survivin, may exhibit reduced sensitivity to this compound.[1] A higher concentration of the inhibitor is required to sufficiently target the larger pool of survivin protein.
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Suggested Solution:
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Quantify Survivin Levels: Perform Western blot analysis to determine the baseline survivin expression in your panel of cell lines.
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Correlate with IC50: Determine the half-maximal inhibitory concentration (IC50) of this compound for each cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A positive correlation between survivin expression and IC50 values may indicate that high target expression is the primary reason for reduced sensitivity.[1]
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Dose Escalation: For cell lines with very high survivin expression, a higher concentration of this compound may be necessary to achieve the desired cytotoxic effect.
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Possible Cause 2: Acquired Resistance Through Upregulation of Pro-Survival Pathways
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Explanation: Prolonged exposure to this compound may lead to the activation of compensatory pro-survival signaling pathways, allowing cancer cells to evade apoptosis despite the inhibition of survivin.
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Suggested Solution:
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Combination Therapy: Combine this compound with inhibitors of known pro-survival pathways. A particularly effective combination has been observed with taxanes like docetaxel in prostate cancer cells.[2][3]
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Pathway Analysis: In resistant cell lines, perform pathway analysis using techniques like phospho-kinase arrays or RNA sequencing to identify upregulated pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK).
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Targeted Combination: Based on the pathway analysis, select a specific inhibitor to combine with this compound.
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Problem 2: Cell Viability Decreases Initially but Recovers Over Time
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Explanation: This may indicate the emergence of a resistant subpopulation of cells or the activation of a dynamic resistance mechanism.
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Suggested Solution:
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Clonal Analysis: Isolate and expand surviving cell colonies to establish and characterize potentially resistant clones.
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Molecular Profiling: Compare the molecular profile (protein expression, gene expression) of the resistant clones to the parental cell line to identify changes that may confer resistance.
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Sequential Treatment: Consider a sequential treatment strategy, where cells are treated with this compound for a defined period, followed by a different cytotoxic agent that targets the potential escape pathways.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the dimerization interface of the survivin protein.[4] By inhibiting survivin dimerization, this compound promotes the misfolding of the survivin protein, leading to its degradation via the proteasome. The depletion of survivin results in the induction of apoptosis (programmed cell death) in cancer cells.
Q2: My cells seem to be resistant to this compound. What should I check first?
A2: First, verify the baseline expression level of survivin in your cancer cell line. High expression of the target protein can lead to apparent resistance. We recommend performing a Western blot to quantify survivin levels and correlating this with the IC50 value you have determined.
Q3: Are there any known synergistic drug combinations with this compound?
A3: Yes, LQZ-7F1, a close analog of this compound, has been shown to have a strong synergistic effect with docetaxel in prostate cancer cell lines. This suggests that combining this compound with taxane-based chemotherapeutics could be an effective strategy to enhance its anti-cancer activity and overcome resistance.
Q4: Could overexpression of drug efflux pumps cause resistance to this compound?
A4: While not specifically demonstrated for this compound, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of resistance to small molecule inhibitors. If you suspect this mechanism, you can test for the expression of common efflux pumps like P-glycoprotein (MDR1) and assess whether known efflux pump inhibitors can re-sensitize your cells to this compound.
Q5: How can I develop an this compound-resistant cell line for my studies?
A5: To develop a resistant cell line, you can culture a sensitive parental cell line in the continuous presence of this compound, starting at a low concentration (e.g., below the IC50) and gradually increasing the concentration over several weeks to months as the cells adapt. Periodically, you should assess the IC50 of the cell population to monitor the development of resistance.
Data Presentation
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (μM) |
| C4-2 | 3.1 |
| PC-3 | 4.8 |
Table 2: Half-life of Survivin in Prostate Cancer Cell Lines with and without this compound Treatment
| Cell Line | Treatment | Survivin Half-life |
| C4-2 | Vehicle | 2.2 hours |
| C4-2 | This compound | 50 minutes |
| PC-3 | Vehicle | 2.3 hours |
| PC-3 | This compound | 25 minutes |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the drug concentration.
2. Western Blot for Survivin Expression
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Combination Index (CI) Analysis for Synergy
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Experimental Design: Treat cells with this compound and a second drug (e.g., docetaxel) alone and in combination at a constant ratio over a range of concentrations.
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Cell Viability Measurement: Perform a cell viability assay (e.g., MTT) after 72 hours of treatment.
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Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
References
- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Survivin Dimerization Inhibitors for the Treatment of Docetaxel-Resistant Prostate Cancer [scholarworks.indianapolis.iu.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Refining LQZ-7I Delivery for In Vivo Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of LQZ-7I, a potent survivin-targeting inhibitor. Our goal is to facilitate seamless experimental workflows and ensure reliable, reproducible results in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] By preventing survivin dimerization, this compound promotes the proteasome-dependent degradation of survivin.[1][3] This leads to the induction of apoptosis (programmed cell death) in cancer cells, where survivin is often overexpressed.
Q2: What are the recommended cancer models for in vivo studies with this compound?
A2: this compound has shown significant efficacy in preclinical studies using prostate cancer and neuroblastoma xenograft models. Specifically, it has been effective against PC-3 and C4-2 prostate cancer cell lines. Researchers can consider using these established models or exploring its efficacy in other cancer types where survivin overexpression is a known factor.
Q3: What is the suggested route of administration and vehicle for this compound in mice?
A3: this compound is orally active and has been effectively administered via oral gavage in in vivo studies. A common and effective vehicle for formulation is a mixture of 90% corn oil and 10% DMSO.
Q4: What is a typical dosing regimen for this compound in a mouse xenograft model?
A4: A frequently cited effective dosage is 100 mg/kg, administered via oral gavage every other day. This regimen has been shown to significantly suppress tumor growth without causing notable adverse effects or changes in the body weight of the mice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of the corn oil/DMSO vehicle during preparation or administration. | Incomplete Dissolution: The compound may not be fully dissolved in the DMSO before being mixed with corn oil.Temperature Effects: The solubility of this compound might decrease at lower temperatures. | Ensure Complete Initial Dissolution: First, ensure this compound is completely dissolved in DMSO by gentle warming (e.g., to 37°C) and vortexing before adding it to the corn oil.Maintain Temperature: Prepare the formulation fresh before each use and maintain it at room temperature. Avoid storing the formulation at cold temperatures. |
| Inconsistent tumor growth inhibition or lack of efficacy in the treatment group. | Suboptimal Bioavailability: Issues with the formulation or administration technique may be reducing the amount of this compound absorbed by the animal.Incorrect Dosing: Inaccurate calculation of the dose for each animal.Tumor Model Resistance: The specific cancer cell line used may have intrinsic resistance mechanisms to survivin inhibition. | Refine Administration Technique: Ensure proper oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach.Verify Dose Calculations: Double-check all calculations for dosing based on the most recent animal body weights.Characterize Your Model: Confirm survivin expression levels in your chosen cancer cell line. Cell lines with lower survivin dependency may show a weaker response. |
| Adverse effects observed in treated animals (e.g., significant weight loss, lethargy). | Vehicle Toxicity: Although generally well-tolerated, some mouse strains might be sensitive to the corn oil/DMSO vehicle, especially with repeated dosing.Off-Target Effects: While this compound is selective for survivin, high doses might lead to unforeseen off-target toxicities.Compound Instability: Degradation of the compound could lead to toxic byproducts. | Include a Vehicle-Only Control Group: This will help differentiate between vehicle-related and compound-related toxicity.Dose De-escalation Study: If toxicity is observed, consider performing a dose-response study to find the maximum tolerated dose (MTD) in your specific model.Prepare Fresh Formulations: Always prepare the this compound formulation fresh before each administration to avoid potential degradation. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | C4-2 (Prostate Cancer) | 3.1 µM | |
| PC-3 (Prostate Cancer) | 4.8 µM | ||
| In Vivo Dosage | Mouse Xenograft (PC-3) | 100 mg/kg | |
| Administration Route | Mouse Xenograft | Oral Gavage | |
| Vehicle | Mouse Xenograft | 90% Corn Oil / 10% DMSO |
Experimental Protocols
Preparation of this compound for Oral Administration
-
Weigh the required amount of this compound powder based on the number of animals and the desired dose (e.g., 100 mg/kg).
-
Prepare the vehicle by mixing 90% corn oil and 10% DMSO (v/v).
-
Dissolve the this compound powder completely in the DMSO portion of the vehicle first. Gentle warming and vortexing can aid dissolution.
-
Once fully dissolved, add the corn oil to the DMSO-LQZ-7I mixture to achieve the final desired concentration and volume.
-
Mix the final formulation thoroughly by vortexing before each administration.
-
Administer the formulation via oral gavage to the mice. The volume administered will depend on the animal's weight and the final concentration of the formulation.
In Vivo Xenograft Efficacy Study
-
Implant cancer cells (e.g., PC-3) subcutaneously into the flanks of immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into control and treatment groups.
-
Treat the mice with either the vehicle control or this compound (e.g., 100 mg/kg) via oral gavage every other day.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for survivin levels, immunohistochemistry).
Visualizations
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Caption: A typical experimental workflow for evaluating this compound efficacy in a xenograft model.
Caption: A logical decision tree for troubleshooting inconsistent in vivo results with this compound.
References
Addressing potential toxicity of LQZ-7I in animal studies.
This technical support center provides guidance and answers to frequently asked questions regarding the potential toxicity of LQZ-7I in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the protein survivin.[1] Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in most cancers while being largely absent in normal adult tissues.[1][2] this compound functions by inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation.[1][3] This disruption of survivin function results in increased apoptosis (programmed cell death) and inhibition of cell division in cancer cells.
Q2: What is the known in vivo toxicity profile of this compound?
A2: Based on preclinical animal studies, this compound has been shown to be well-tolerated at effective doses. In a mouse xenograft model of prostate cancer, oral administration of 100 mg/kg of this compound every other day for ten treatments resulted in significant tumor growth suppression without any notable adverse effects. This was evidenced by a lack of significant changes in the body weight of the mice and the wet weight of major organs upon completion of the study. Furthermore, in a neuroblastoma chick embryo chorioallantoic membrane (CAM) assay, this compound effectively reduced tumor size and proliferation without any apparent toxicity to the developing chick embryo.
Q3: Has a maximum tolerated dose (MTD) for this compound been established in animal studies?
A3: The currently available literature does not explicitly state a maximum tolerated dose (MTD) for this compound. The dose of 100 mg/kg administered orally has been shown to be effective and well-tolerated in mice.
Q4: Are there any known off-target effects of this compound?
A4: Studies have indicated that this compound is selective for its intended target, survivin. For instance, treatment with this compound was found to reduce the expression of survivin without affecting the expression of other IAP family members like XIAP, CIAP1, and CIAP2.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected weight loss or signs of distress in animals (e.g., lethargy, ruffled fur) after this compound administration. | Although not reported in published studies, individual animal responses can vary. This could be due to issues with the vehicle, dosing procedure, or an uncharacteristic reaction to the compound. | 1. Verify Vehicle and Formulation: Ensure the vehicle (e.g., 90% corn oil/10% DMSO) is well-tolerated and the compound is fully dissolved or suspended. 2. Refine Dosing Technique: Ensure proper oral gavage or injection technique to minimize stress and potential for injury. 3. Monitor Animals Closely: Increase the frequency of animal monitoring for clinical signs of toxicity. Consider a dose de-escalation study to determine a better-tolerated dose in your specific model. 4. Conduct Baseline Health Screen: Ensure animals are healthy and free of underlying conditions before starting the experiment. |
| No significant anti-tumor effect observed at the recommended dose. | This could be due to various factors including the tumor model's sensitivity, compound bioavailability, or administration schedule. | 1. Confirm Tumor Model Sensitivity: Verify that the cancer cell line used for the xenograft is sensitive to this compound in vitro. IC50 values for this compound are in the low micromolar range for sensitive lines like C4-2 and PC-3 prostate cancer cells. 2. Review Dosing Regimen: The reported effective regimen is 100 mg/kg via oral gavage every other day. Ensure this is being followed correctly. 3. Assess Compound Stability: Ensure the this compound formulation is stable and prepared fresh if necessary. |
| Precipitation of this compound in the formulation. | This compound has limited solubility in aqueous solutions. | It is reported to be soluble in a vehicle of 90% corn oil and 10% DMSO for oral administration. Ensure the correct solvent system is used and that the compound is properly dissolved. |
Data Presentation
Table 1: Summary of In Vivo Efficacy and Toxicity of this compound in a PC-3 Mouse Xenograft Model
| Parameter | Vehicle Control | This compound (100 mg/kg) | Reference |
| Administration Route | Oral Gavage | Oral Gavage | |
| Dosing Schedule | Every other day for 10 treatments | Every other day for 10 treatments | |
| Tumor Growth | Uninhibited | Significantly suppressed | |
| Change in Body Weight | No significant change | No notable adverse effect | |
| Change in Major Organ Wet Weight | No significant change | No notable adverse effect |
Experimental Protocols
1. PC-3 Xenograft Mouse Model for Efficacy and Toxicity Assessment
-
Animal Model: 6-week old male NSG (NOD scid gamma) mice.
-
Cell Implantation: Subcutaneous injection of PC-3 prostate cancer cells to establish xenograft tumors.
-
Tumor Growth Monitoring: Tumors are allowed to reach a certain size (e.g., ~100 mm³) before the commencement of treatment.
-
Formulation Preparation: this compound is dissolved in a vehicle of 90% corn oil and 10% DMSO to a final concentration for a 100 mg/kg dose.
-
Dosing: Animals are treated via oral gavage with 200 µL of the this compound formulation or vehicle control every other day for a total of ten treatments.
-
Toxicity Monitoring: Animal body weight is monitored regularly throughout the study. At the end of the study, major organs are harvested and their wet weight is measured to assess for any gross toxicity.
-
Efficacy Assessment: Tumor volume is measured at regular intervals to determine the effect of this compound on tumor growth. At the end of the study, tumors are excised and weighed.
2. Chick Embryo Chorioallantoic Membrane (CAM) Assay for Neuroblastoma
-
Model: Fertilized chicken eggs.
-
Cell Seeding: Neuroblastoma cells (e.g., SK-N-AS) are seeded onto the chorioallantoic membrane.
-
Treatment: Tumors are treated with this compound at specified concentrations twice a day for 3 days.
-
Toxicity and Efficacy Assessment: At the end of the treatment period, the CAMs with tumors are excised. Tumor size is measured to assess efficacy. The viability of the chick embryo is monitored throughout the experiment to assess for toxicity.
Visualizations
Caption: Mechanism of action of this compound targeting survivin dimerization.
Caption: Workflow for in vivo toxicity and efficacy studies of this compound.
References
Validation & Comparative
A Comparative Guide to Survivin Inhibitors: LQZ-7I vs. S12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two known survivin inhibitors, LQZ-7I and S12. Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated target in oncology due to its overexpression in various cancers and its dual role in inhibiting apoptosis and regulating cell division.[1][2] This document summarizes their mechanisms of action, presents available experimental data for performance comparison, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanism of Action
Both this compound and S12 are small molecule inhibitors that target the homodimerization of survivin, a crucial step for its stability and function.[3]
This compound: This compound directly targets the survivin dimerization interface.[3][4] By inhibiting survivin dimerization, this compound leads to the proteasome-dependent degradation of the survivin protein. This loss of survivin induces apoptosis in cancer cells.
S12: Identified through in silico screening, S12 is designed to target a cavity adjacent to the survivin dimerization interface. While its precise mechanism in disrupting dimerization is not fully elucidated, it is known to alter spindle formation, leading to mitotic arrest and subsequent cell death.
Performance and Efficacy: A Data-Driven Comparison
Quantitative Data for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 4.8 | |
| C4-2 | Prostate Cancer | 3.1 | |
| Kelly | Neuroblastoma | In the low micromolar range | |
| SK-N-AS | Neuroblastoma | In the low micromolar range |
Comparative Efficacy in Neuroblastoma
A recent study directly compared the efficacy of this compound and S12 in neuroblastoma cell lines. The findings indicate that This compound is a more efficient inhibitor of neuroblastoma cell growth than S12. This compound was shown to abrogate viability, clonogenicity, and anchorage-independent growth at markedly lower concentrations compared to S12. While S12 did show activity in decreasing the viability of neuroblastoma cells, its in vivo efficacy in a xenograft model was limited, whereas this compound demonstrated the ability to reduce tumor size.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of survivin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2, Kelly, SK-N-AS) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the survivin inhibitor (this compound or S12) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This method detects the activation of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cancer cells with the survivin inhibitor or vehicle control for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Survivin Dimerization Assay (Mammalian Two-Hybrid Assay)
This assay can be used to assess the ability of a compound to inhibit the dimerization of survivin within a cellular context.
-
Plasmid Construction: Create two constructs: one fusing a survivin molecule to the GAL4 DNA-binding domain and another fusing a second survivin molecule to the VP16 activation domain. A reporter plasmid containing a secreted alkaline phosphatase (SEAP) gene under the control of a GAL4 promoter is also required.
-
Transfection: Co-transfect the three plasmids into a suitable mammalian cell line (e.g., HEK293T).
-
Compound Treatment: Treat the transfected cells with the test compound (this compound or S12) or a vehicle control.
-
SEAP Activity Measurement: If survivin dimerization occurs, the GAL4 and VP16 domains are brought into proximity, activating the transcription of the SEAP reporter gene. The amount of SEAP secreted into the cell culture medium can be quantified using a colorimetric or chemiluminescent assay.
-
Data Analysis: A decrease in SEAP activity in the presence of the compound indicates inhibition of survivin dimerization.
Visualizing the Landscape: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to survivin inhibition.
Caption: Overview of the survivin signaling pathway and points of inhibition.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion
Both this compound and S12 represent promising strategies for targeting survivin in cancer therapy. The available data suggests that this compound may have a more potent and direct inhibitory effect on survivin dimerization, leading to superior efficacy in preclinical models, particularly in neuroblastoma. Further head-to-head quantitative studies across a broader range of cancer types would be beneficial for a more comprehensive comparison. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of survivin-targeted drug discovery and development.
References
Validating the anti-tumor effects of LQZ-7I in neuroblastoma models.
A comparative analysis of the anti-tumor efficacy of LQZ-7I, a novel survivin homodimerization inhibitor, demonstrates its potential as a promising therapeutic agent for neuroblastoma. In both in vitro and in vivo models, this compound has shown significant anti-tumor effects, outperforming other survivin-targeting strategies and providing a strong rationale for further investigation.
Neuroblastoma, a common pediatric tumor, often exhibits elevated levels of the anti-apoptotic protein survivin, which is associated with poor patient outcomes. Targeting survivin has therefore become a key strategy in the development of new neuroblastoma therapies. This compound is a small molecule inhibitor that disrupts the dimerization of survivin, leading to its proteasomal degradation and subsequent cancer cell death.[1][2] This guide provides a comprehensive comparison of this compound's performance against other survivin inhibitors and outlines the experimental data supporting its anti-tumor effects in neuroblastoma models.
Comparative Efficacy of this compound
This compound has demonstrated superior efficacy in controlling neuroblastoma cell growth in vitro at significantly lower concentrations compared to other survivin inhibitors, such as S12.[1][3] While both this compound and S12 inhibit survivin homodimerization, this compound appears to be more potent. Furthermore, when compared to transcriptional inhibitors of survivin like YM155, which have shown limited success in clinical trials, targeting survivin protein interactions with molecules like this compound appears to be a more effective therapeutic approach.[1]
In Vitro Studies
In laboratory studies utilizing neuroblastoma cell lines such as Kelly and SK-N-AS, this compound has been shown to effectively abrogate cell viability, clonogenicity, and anchorage-independent growth.[1] The primary mechanism behind this efficacy is the induction of massively distorted mitotic spindle formation, a direct consequence of survivin inhibition.[1][3]
| Cell Line | Assay | Key Findings with this compound | Comparator (S12) |
| Kelly | Clonogenicity | Dose-dependent abrogation | Markedly decreased clonogenicity |
| SK-N-AS | Clonogenicity | Dose-dependent abrogation | Markedly decreased clonogenicity |
| Kelly | Anchorage-Independent Growth | Dose-dependent abrogation | Markedly decreased anchorage-independent growth |
| SK-N-AS | Anchorage-Independent Growth | Dose-dependent abrogation | Markedly decreased anchorage-independent growth |
| Kelly, SK-N-AS | Mitosis | Induction of markedly abnormal mitoses | Induced abnormal mitotic patterns |
In Vivo Studies
The anti-tumor activity of this compound has been confirmed in in vivo models. In a chorioallantoic membrane (CAM) assay, a model that utilizes fertilized chicken eggs to study tumor growth, this compound significantly reduced the tumor size and proliferation of SK-N-AS neuroblastoma cells.[1] Notably, these effects were observed without any apparent toxicity to the developing chick embryo, highlighting a favorable safety profile.[1][3]
| Model | Treatment | Dosage | Outcome |
| CAM Assay (SK-N-AS cells) | This compound | 10 µM and 20 µM | Significant reduction in tumor size and cell proliferation. No observed toxicity. |
Mechanism of Action: Targeting Survivin Dimerization
This compound's therapeutic effect stems from its ability to directly target the dimerization interface of the survivin protein.[1][3] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, functions as a homodimer to regulate cell division and inhibit apoptosis.[2][4] By preventing this dimerization, this compound triggers the proteasome-dependent degradation of survivin.[1][2][4] This leads to defects in the mitotic spindle checkpoint, causing mitotic catastrophe and ultimately, apoptosis in cancer cells.[1][5] this compound has been shown to be selective for survivin, with no significant impact on other IAP family members like XIAP, cIAP1, and cIAP2.[6]
Caption: Mechanism of this compound action on the survivin pathway.
Experimental Protocols
In Vitro Cell Viability and Growth Assays
Cell Lines and Culture: Kelly and SK-N-AS neuroblastoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment: Cells were treated with increasing concentrations of this compound, with a control group receiving 0.1% DMSO in PBS.
Clonogenicity Assay: Cells were seeded at clonal density in plastic wells. After a designated incubation period, colonies were stained with crystal violet and counted.
Anchorage-Independent Growth Assay: Cells were suspended in a soft agar matrix and seeded in plates. The number and size of colonies formed were quantified after incubation.
Mitosis Analysis: Cells treated with this compound were fixed, stained with DNA dyes (e.g., DAPI), and analyzed by microscopy to identify and quantify abnormal mitotic figures.
In Vivo Chorioallantoic Membrane (CAM) Assay
Cell Transplantation: SK-N-AS cells were resuspended in a mixture of serum-free medium and Matrigel and transplanted onto the CAM of fertilized chicken eggs.
Treatment: One day after seeding, tumors were topically treated with this compound at concentrations of 10 µM and 20 µM in PBS containing 0.1% DMSO.
Analysis: After three days of treatment, the tumors were excised, and the tumor area was measured. Proliferating cells were identified by Ki67 staining. Embryo survival was monitored throughout the experiment.
Caption: Workflow for the in vivo CAM assay.
Conclusion
The available data strongly supports the continued investigation of this compound as a viable therapeutic agent for neuroblastoma. Its potent and selective mechanism of action, coupled with demonstrated efficacy in both in vitro and in vivo models, positions it as a promising candidate for further preclinical and clinical development. The comparative advantage of this compound over other survivin inhibitors underscores the potential of targeting survivin dimerization as a more effective strategy for treating this challenging pediatric cancer. Future studies should focus on evaluating the efficacy of this compound in more complex animal models and exploring potential combination therapies to further enhance its anti-tumor activity.
References
- 1. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
LQZ-7I Demonstrates High Selectivity for Survivin Over Other IAP Family Proteins
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide confirming the selective action of LQZ-7I, a potent survivin inhibitor. Experimental data demonstrates that this compound effectively downregulates survivin without significantly impacting other key members of the Inhibitor of Apoptosis Protein (IAP) family, highlighting its potential as a targeted therapeutic agent.
This compound, a novel small molecule inhibitor, has been shown to selectively target survivin, a protein that is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance.[1][2] A key study has confirmed that this compound's mechanism of action involves the inhibition of survivin dimerization, which leads to its proteasome-dependent degradation.[1][3][4] This targeted degradation of survivin induces apoptosis in cancer cells and suppresses tumor growth, making this compound a promising candidate for cancer therapy.
Comparative Analysis of IAP Member Expression
To ascertain the selectivity of this compound, Western blot analyses were conducted on prostate cancer cell lines C4-2 and PC-3. The results unequivocally show a marked reduction in survivin protein levels upon treatment with this compound. In stark contrast, the expression levels of other prominent IAP family members, namely XIAP, cIAP1, and cIAP2, remained unaffected. This provides strong evidence for the selective action of this compound against survivin within a cellular context.
Table 1: Effect of this compound on IAP Protein Expression in Cancer Cells
| Target Protein | Cell Line | This compound Treatment Effect | Reference |
| Survivin | C4-2, PC-3 | Reduced Expression | |
| XIAP | C4-2, PC-3 | No Change in Expression | |
| cIAP1 | C4-2, PC-3 | No Change in Expression | |
| cIAP2 | C4-2, PC-3 | No Change in Expression |
Experimental Protocols
The selectivity of this compound was determined through rigorous experimental protocols, as detailed below.
Western Blot Analysis for IAP Family Member Expression
This experiment was conducted to assess the in-cell selectivity of this compound.
Cell Culture and Treatment:
-
Prostate cancer cells (C4-2 or PC-3) were cultured in appropriate media.
-
Cells were treated with either a vehicle control (DMSO) or this compound at a specified concentration for a designated period.
Protein Extraction and Quantification:
-
Following treatment, cells were harvested and washed with PBS.
-
Total protein was extracted using a suitable lysis buffer.
-
The concentration of the extracted protein was determined using a standard protein assay.
Electrophoresis and Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
The separated proteins were then transferred to a PVDF membrane.
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for survivin, XIAP, cIAP1, and cIAP2. An antibody for a housekeeping protein (e.g., β-actin) was used as a loading control.
-
After washing, the membrane was incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Selectivity and Mechanism of this compound
The following diagrams illustrate the targeted action of this compound and the experimental workflow used to confirm its selectivity.
Caption: this compound selectively targets survivin, leading to its degradation and subsequent apoptosis.
Caption: Workflow for determining IAP protein expression via Western blot.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]
Independent Verification of LQZ-7I's In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of LQZ-7I, a novel survivin dimerization inhibitor, with other survivin-targeting alternatives. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound for further development.
Executive Summary
This compound is a small molecule inhibitor that targets the dimerization of survivin, an essential protein for cancer cell survival and proliferation.[1][2][3] By disrupting survivin dimerization, this compound induces its proteasome-dependent degradation, leading to apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated its potent anti-tumor activity in xenograft models of prostate cancer and neuroblastoma. This guide compares the in vivo efficacy of this compound with YM155, a survivin transcriptional suppressant, and S12, another survivin dimerization inhibitor. The data indicates that this compound exhibits significant tumor growth inhibition, comparable or superior to the alternatives discussed.
Mechanism of Action: this compound
This compound functions by directly binding to the dimerization interface of survivin, which leads to the misfolding of the protein and its subsequent degradation by the proteasome. This action is selective for survivin, as it does not significantly affect the expression of other Inhibitor of Apoptosis Proteins (IAPs) like XIAP, cIAP1, and cIAP2. The reduction in survivin levels ultimately triggers apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Comparative In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been evaluated in prostate cancer and neuroblastoma xenograft models. This section compares its efficacy with YM155 and S12 in similar preclinical settings.
Prostate Cancer
This compound has demonstrated significant suppression of tumor growth in a PC-3 prostate cancer xenograft model. YM155 has also shown efficacy in regressing established PC-3 xenograft tumors.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | PC-3 Xenograft | 100 mg/kg, oral gavage, every other day | Significantly suppressed tumor growth without notable adverse effects. | |
| YM155 | PC-3 Xenograft | 3-10 mg/kg, 3-day continuous infusion | Induced massive tumor regression and suppressed intratumoral survivin. |
Neuroblastoma
In neuroblastoma models, this compound has been shown to be effective in reducing tumor size and proliferation. When compared to S12, another survivin dimerization inhibitor, this compound was found to be more efficient at inhibiting neuroblastoma cell growth in vivo. YM155 has also demonstrated robust anti-tumor efficacy in a neuroblastoma xenograft model.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | SK-N-AS CAM Assay | 20 µM, twice daily for 3 days | Significantly reduced tumor size and cell proliferation without apparent toxicity. | |
| S12 | Kelly Xenograft | Not specified | Did not reduce tumor growth. | |
| YM155 | LAN-5 Xenograft | 5 mg/kg | Displayed marked tumor regression with reduced tumor volume and weight. |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key in vivo experiments cited in this guide.
This compound in PC-3 Prostate Cancer Xenograft Model
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Male NSG mice.
-
Tumor Implantation: Subcutaneous injection of PC-3 cells.
-
Treatment Group: this compound (100 mg/kg) administered via oral gavage every other day for a total of ten treatments.
-
Control Group: Vehicle control.
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Survivin expression in the tumors was analyzed by Western blot and immunofluorescence staining.
-
Toxicity Assessment: Mouse body weight and the wet weight of major organs were monitored.
Caption: Workflow for this compound in vivo efficacy study.
YM155 in LAN-5 Neuroblastoma Xenograft Model
-
Cell Line: LAN-5 human neuroblastoma cells.
-
Animal Model: Subcutaneous xenograft model (mouse strain not specified).
-
Tumor Implantation: Subcutaneous injection of LAN-5 cells.
-
Treatment Group: YM155 (5 mg/kg).
-
Control Group: Control group.
-
Efficacy Evaluation: Tumor volume and tumor weight were measured at the endpoint.
-
Toxicity Assessment: Body weights were monitored.
Conclusion
The available preclinical data strongly supports the in vivo efficacy of this compound as a potent inhibitor of tumor growth in both prostate cancer and neuroblastoma models. Its mechanism of inducing proteasome-dependent degradation of survivin presents a targeted approach to cancer therapy. When compared to other survivin inhibitors like YM155 and S12, this compound demonstrates a favorable efficacy profile. Further investigation, including head-to-head in vivo comparison studies and evaluation in a broader range of cancer models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of LQZ-7I, a novel survivin inhibitor, and its parent compound, LQZ-7, alongside the related survivin inhibitor, YM155. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further research and development efforts.
Abstract
This compound is an orally active small molecule inhibitor that targets the dimerization of survivin, a protein overexpressed in many cancers and associated with resistance to apoptosis. By inhibiting survivin, this compound promotes cancer cell death. This guide summarizes the in vitro potency and in vivo efficacy of this compound in comparison to its parent compound, LQZ-7. Due to the limited availability of direct pharmacokinetic data for this compound and LQZ-7 in mice, this guide also includes data from the survivin inhibitor YM155 to provide a broader context for comparison, while acknowledging the differences in administration routes and species.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, LQZ-7, in prostate cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | C4-2 | 3.1[1][2] |
| PC-3 | 4.8[1][2] | |
| LQZ-7 | C4-2 | 9.1[3] |
| PC-3 | 8.1 |
In Vivo Efficacy
This compound has demonstrated significant in vivo activity in a preclinical mouse model.
| Compound | Animal Model | Dosage and Administration | Outcome |
| This compound | PC-3 Xenograft (Mice) | 100 mg/kg, oral gavage | Significantly suppressed tumor growth |
Pharmacokinetic Parameters of a Related Survivin Inhibitor (YM155)
The following table presents the pharmacokinetic parameters for the survivin inhibitor YM155, determined in human clinical trials following intravenous administration. This data is provided for contextual comparison.
| Compound | Species | Administration | Mean Steady-State Concentration (Css) | Clearance (CL) | Volume of Distribution (Vdss) | Terminal Elimination Half-life (t1/2) |
| YM155 | Human | 168-hour continuous intravenous infusion | 7.7 ng/mL | 47.7 L/h | 1,763 L | 26 hours |
Note: Direct comparison of these parameters with orally administered this compound in mice is limited due to differences in species and route of administration.
Experimental Protocols
In Vitro Cytotoxicity Assay (Methylene Blue Survival Assay)
Prostate cancer cells (C4-2 and PC-3) were seeded in 96-well plates at a density of 2,000-3,500 cells per well. The cells were then treated with various concentrations of this compound or LQZ-7 for 72 hours. Following treatment, the media was removed, and the cells were fixed with methanol for 30 minutes. The fixed cells were stained with a 1% methylene blue solution (in 10 mM borate buffer) for 1 hour. After washing three times with borate buffer and air-drying, the incorporated dye was eluted, and the absorbance was measured to determine cell viability and calculate the IC50 values.
In Vivo Xenograft Study
Six-week-old male immunodeficient mice were subcutaneously injected with PC-3 human prostate cancer cells. When tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received this compound at a dose of 100 mg/kg via oral gavage. The compound was formulated in a vehicle of 90% corn oil and 10% DMSO. Tumor growth was monitored over the course of the study to evaluate the efficacy of the compound.
Pharmacokinetic Analysis in Mice (General Protocol)
While specific pharmacokinetic data for this compound and LQZ-7 is not publicly available, a general protocol for determining pharmacokinetic parameters (Cmax, Tmax, AUC) of small molecules in mice after oral administration is as follows:
-
Animal Model: Male or female mice (e.g., BALB/c or CD-1) of a specific age and weight range are used.
-
Dosing: The test compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial sampling from the same animal is preferred to reduce variability.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting the dimerization of survivin, this compound promotes its proteasomal degradation, leading to the activation of caspases and subsequent apoptosis.
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study of an orally administered compound in mice.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
Validating the Proteasome-Dependent Degradation of Survivin by LQZ-7I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LQZ-7I, a novel survivin inhibitor, with alternative compounds that also promote the degradation of this key anti-apoptotic protein. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to validate the proteasome-dependent degradation of survivin, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and Survivin Degradation
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers, making it an attractive target for cancer therapy. This compound is a small molecule inhibitor that targets the dimerization of survivin. This disruption is hypothesized to expose hydrophobic residues, leading to misfolding and subsequent degradation of the survivin protein by the 26S proteasome. This guide will compare this compound with other compounds reported to induce survivin degradation, providing a framework for validating these mechanisms.
Comparative Efficacy of Survivin Degradation Agents
The efficacy of this compound in inducing survivin degradation and its cytotoxic effects have been documented in prostate cancer cell lines. This section compares the available quantitative data for this compound with other compounds known to affect survivin levels.
| Compound | Cell Line | IC50 (Cytotoxicity) | Effect on Survivin Half-life | Mechanism of Survivin Reduction |
| This compound | PC-3 | 4.8 µM[1] | Reduced from 2.3 hours to 25 minutes[1] | Inhibition of dimerization leading to proteasome-dependent degradation[1][2] |
| C4-2 | 3.1 µM[1] | Reduced from 2.2 hours to 50 minutes | Inhibition of dimerization leading to proteasome-dependent degradation | |
| Pristimerin | LNCaP | ~2.5 µM | Not explicitly quantified | Ubiquitin-proteasomal degradation |
| PC-3 | ~3 µM | Not explicitly quantified | Ubiquitin-proteasomal degradation | |
| Lapatinib | BT474 | 0.036 µM | Not explicitly quantified | Downregulation, implicated with proteasome pathway |
| SKBR3 | 0.080 µM | Not explicitly quantified | Downregulation, implicated with proteasome pathway | |
| Gambogic Acid | BGC-823/Doc | - (Used at 0.05-0.2 µM to sensitize) | Not explicitly quantified | Primarily downregulation of mRNA expression |
| MS-275 | U266 | 1.39 µM (for 50% viability decrease at 48h) | Not explicitly quantified | Downregulation of expression |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced survivin degradation and the general experimental workflow for its validation.
References
Safety Operating Guide
Navigating the Safe Disposal of LQZ-7I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the survivin inhibitor LQZ-7I, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, a comprehensive approach based on the handling of analogous chemical compounds and general laboratory safety principles can provide the necessary framework for its safe management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Body Protection | A laboratory coat or chemical-resistant apron | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or generating dust. | To prevent inhalation of the compound. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should follow a structured and cautious approach. The following steps are based on general best practices for chemical waste management.
-
Waste Identification and Segregation : Treat all this compound waste, including pure compound, contaminated consumables (e.g., pipette tips, vials), and solutions, as potentially hazardous chemical waste. Segregate it from other waste streams to prevent cross-contamination and ensure proper disposal.
-
Containerization : Place the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name ("this compound"), the CAS number (195822-23-2), and appropriate hazard warnings.
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area. Ensure the storage area is away from incompatible materials. Strong acids, strong alkalis, and strong oxidizing or reducing agents should be considered incompatible.
-
Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with all available information about the compound. It is critical to adhere to all local, state, and federal regulations governing hazardous waste disposal.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills.
-
Cleanup : Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable container for disposal. Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough washing with soap and water.
-
Personal Protection : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Understanding this compound's Chemical Profile
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste like this compound.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.
By adhering to these guidelines and consulting with institutional safety experts, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Logistical Information for Handling LQZ-7I
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling, storage, and disposal of LQZ-7I, a survivin-targeting inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a potent research chemical and should be handled with care. The following personal protective equipment (PPE) is mandatory when working with the solid compound or its solutions:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is essential.
In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.
Operational Plans
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and efficacy.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Solution Preparation
This compound is soluble in DMSO at a concentration of 125 mg/mL (with the aid of ultrasonication) and in a mixture of 10% DMSO in 90% corn oil for in vivo studies.[1] When preparing solutions, always use freshly opened, hygroscopic DMSO to ensure maximum solubility.[1]
Disposal Plan
All waste containing this compound, including unused solutions and contaminated labware, must be treated as hazardous chemical waste. Dispose of these materials in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Western Blot for Survivin Expression
This protocol details the procedure for analyzing the effect of this compound on survivin protein expression in cancer cell lines.[1][2]
Materials:
-
PC-3 or C4-2 prostate cancer cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-survivin, anti-XIAP, anti-cIAP1, anti-cIAP2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate PC-3 or C4-2 cells and allow them to adhere. Treat the cells with 10 µM this compound or DMSO vehicle for 0-6 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against survivin, XIAP, cIAP1, and cIAP2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Tumor Growth Study
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
6-week old male NSG mice
-
PC-3 cells
-
This compound
-
Vehicle solution (90% corn oil/10% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant PC-3 cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size. Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound at a dose of 100 mg/kg via oral gavage. The vehicle solution is administered to the control group. Treatments are given every other day for a total of ten treatments.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for survivin expression).
Visualizations
Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.
Caption: Workflow for analyzing survivin protein expression after this compound treatment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
